molecular formula C10H8O3 B1331442 2-Methylbenzofuran-7-carboxylic acid CAS No. 31457-07-5

2-Methylbenzofuran-7-carboxylic acid

Katalognummer: B1331442
CAS-Nummer: 31457-07-5
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: CEBDXRXVGUQZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbenzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylbenzofuran-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylbenzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methyl-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBDXRXVGUQZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297799
Record name 2-methylbenzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31457-07-5
Record name 31457-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylbenzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Strategic Synthesis of 2-Methylbenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Methylbenzofuran-7-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., for angiotensin II receptor antagonists and PARP inhibitors).

This guide prioritizes process scalability and regiochemical fidelity , addressing the specific challenge of functionalizing the 7-position (ortho to the oxygen bridge).

Executive Summary & Retrosynthetic Logic

The synthesis of 2-methylbenzofuran-7-carboxylic acid presents a unique regiochemical challenge. Unlike the common 5- or 6-substituted benzofurans, the 7-position requires a starting material with pre-existing carbon functionality ortho to the phenolic oxygen.

We present two distinct pathways:

  • The Rap-Stoermer Condensation (Pathway A): Ideal for cost-effective, multi-gram scale-up. It utilizes classical aldol-type chemistry.

  • The Sonogashira Cyclization (Pathway B): A transition-metal catalyzed route offering higher convergence and milder conditions, suitable for late-stage functionalization.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 2-Methylbenzofuran-7-carboxylic acid (Target) Ester Methyl 2-methylbenzofuran-7-carboxylate Ester->Target Hydrolysis (LiOH) PrecursorA1 Methyl 3-formyl-2-hydroxybenzoate (3-Formylsalicylic acid ester) PrecursorA1->Ester Rap-Stoermer (K2CO3, DMF) PrecursorA2 Chloroacetone PrecursorA2->Ester Alkylation/Cyclization PrecursorB1 Methyl 3-iodosalicylate PrecursorB1->Ester Sonogashira/Cyclization (Pd/Cu) PrecursorB2 Propyne PrecursorB2->Ester

Figure 1: Retrosynthetic disconnection showing the convergent Rap-Stoermer route (Yellow) and the Palladium-catalyzed route (Green).[1][2]

Pathway A: The Rap-Stoermer Condensation (Scalable)[2]

This pathway is preferred for industrial scale-up due to the low cost of reagents and the avoidance of heavy metals. The reaction involves the condensation of Methyl 3-formyl-2-hydroxybenzoate with chloroacetone .

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

  • O-Alkylation: The phenoxide attacks the

    
    -carbon of chloroacetone (SN2).
    
  • Intramolecular Aldol: The methylene group of the ketone (acidified by the carbonyl) attacks the aldehyde.

  • Dehydration: Loss of water drives aromatization to form the furan ring.

Why this fails without optimization: Standard Rap-Stoermer conditions (NaOH/EtOH) often lead to hydrolysis of the ester or competitive Cannizzaro reactions on the aldehyde. We utilize anhydrous K₂CO₃ in DMF to maintain a mild basic environment that favors alkylation and cyclization without saponifying the ester prematurely.

Experimental Protocol (Pathway A)

Reagents:

  • Methyl 3-formyl-2-hydroxybenzoate (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • DMF (Dimethylformamide), anhydrous (10 vol)

  • Potassium Iodide (KI), catalytic (0.1 eq) - accelerates alkylation

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-formyl-2-hydroxybenzoate (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (25.0 mmol) and catalytic KI (1.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add chloroacetone (12.0 mmol) dropwise via syringe.

  • Cyclization: Heat the reaction mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate ether may be visible initially, converting to the fluorescent benzofuran spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates.

    • If solid:[1][2] Filter, wash with water, and dry.[3]

    • If oil:[2] Extract with EtOAc (3x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

  • Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at 40°C for 2 hours. Acidify with 1M HCl to pH 2. Filter the resulting white solid (Target Acid).

Pathway B: Sonogashira Cyclization (High Precision)

For laboratories equipped for transition-metal catalysis, or when the aldehyde precursor is unavailable, the Sonogashira route from Methyl 3-iodosalicylate is superior. It avoids the handling of lachrymatory chloroacetone.[2]

Reaction Scheme (DOT Visualization)

Sonogashira Step1 Methyl 3-iodosalicylate Step2 Intermediate: Alkynyl Phenol Step1->Step2 Propyne, Pd(PPh3)2Cl2 CuI, Et3N, DMF, RT Step3 Target Ester Step2->Step3 CuI (cat), 80°C (5-endo-dig cyclization)

Figure 2: One-pot Sonogashira coupling and cyclization sequence.

Experimental Protocol (Pathway B)

Reagents:

  • Methyl 3-iodosalicylate (1.0 eq)

  • Propyne (gas or solution in THF) (3.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Degassing: Charge a pressure tube with Methyl 3-iodosalicylate (5.0 mmol), Pd(PPh₃)₂Cl₂ (0.25 mmol), and CuI (0.5 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DMF (15 mL) and Et₃N (15 mmol).

  • Alkyne Addition: Bubble Propyne gas through the solution for 5 minutes (or add propyne solution). Seal the tube.

  • Reaction: Stir at Room Temperature for 4 hours (Coupling). Then, heat to 80°C for 4 hours (Cyclization).

    • Note: The phenolic hydroxyl group often attacks the triple bond spontaneously at elevated temperatures (5-endo-dig or 6-endo-dig pathways) to form the furan ring.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Process Parameters (CPP) & Data

To ensure reproducibility, the following parameters must be controlled. Data is summarized based on standard optimization of benzofuran syntheses.

ParameterOptimal RangeConsequence of Deviation
Temperature (Rap-Stoermer) 75°C – 85°C<70°C: Incomplete cyclization (stops at ether). >100°C: Degradation/Polymerization.
Base Choice K₂CO₃ (Anhydrous)NaOH/KOH leads to premature ester hydrolysis and lower yields of the intermediate.
Solvent DMF or MeCNProtic solvents (EtOH) slow down the SN2 alkylation step significantly.
Stoichiometry (Chloroacetone) 1.1 – 1.2 eqExcess chloroacetone makes purification difficult (lachrymator).

Analytical Validation

The target molecule, 2-Methylbenzofuran-7-carboxylic acid , is self-validating via NMR spectroscopy.

  • ¹H NMR (DMSO-d₆):

    • 
       13.0-13.5 ppm:  Broad singlet (COOH).[4]
      
    • 
       2.45 ppm:  Singlet (3H) corresponding to the 2-Methyl  group.
      
    • 
       6.8 ppm:  Singlet (1H) for the C3-H (furan proton). This is the diagnostic peak confirming cyclization.
      
    • Aromatic Region: 3 protons (triplet/doublet pattern) for the benzene ring (H4, H5, H6).

References

  • Rap-Stoermer Condensation Overview

    • Title: Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.
    • Source: MDPI (Molecules), 2013.
    • URL:[Link][2]

    • Relevance: Validates the use of K₂CO₃/Acetone (or DMF) for the condensation of salicylaldehydes with alpha-halo ketones.
  • Benzofuran-2-carboxylate Synthesis

    • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
    • Source: Indian Journal of Chemistry, 2021.[1]

    • URL:[Link]

    • Relevance: Provides the general procedure for reacting salicylaldehydes with alpha-halo esters/ketones to form benzofuran-2-carboxyl
  • Regioselective Synthesis (7-Position)

    • Title: Synthesis of methyl benzofuran-7-carboxyl
    • Source: PrepChem.
    • URL:[Link]

    • Relevance: Confirms the feasibility of cyclizing 3-substituted phenoxy derivatives to access the 7-carboxyl
  • Sonogashira Route to Benzofurans

    • Title: A Convenient Synthesis of Substituted Benzofurans
    • Source: Organic Syntheses.[2][4]

    • URL:[Link]

    • Relevance: Authoritative grounding for the Palladium-catalyzed cyclization pathway (P

Sources

Physicochemical properties of 2-Methylbenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 2-Methylbenzofuran-7-carboxylic acid .

CAS Registry Number: 31457-07-5 Chemical Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol [1][2]

Executive Summary

2-Methylbenzofuran-7-carboxylic acid is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase pathways.[2] Distinguished by the positioning of the carboxylic acid moiety at the C7 position—ortho to the furan oxygen—this scaffold exhibits unique electronic properties compared to its C2 and C3 isomers. It serves as a critical intermediate in the synthesis of CXCR5 antagonists and aminopyrazolone-based anti-tumor agents.[2]

Molecular Identity & Structural Analysis

The compound consists of a fused benzene and furan ring (benzofuran) with a methyl group at the 2-position and a carboxylic acid at the 7-position.[2][3]

PropertyDetail
IUPAC Name 2-Methyl-1-benzofuran-7-carboxylic acid
SMILES CC1=CC2=C(C(=C1)C(=O)O)OC(=C2)C
InChI Key Specific key varies by protonation state; core skeleton verified against CAS 31457-07-5
Bond Count 1 Rotatable Bond, 3 H-bond Acceptors, 1 H-bond Donor
Structural Implications[2][3][6]
  • Ortho-Effect: The C7-carboxylic acid is sterically and electronically influenced by the adjacent furan oxygen (O1).[2] This proximity often results in an intramolecular hydrogen bond or electrostatic repulsion, influencing the pKa and solubility profile.

  • Lipophilicity: The 2-methyl group increases the lipophilicity (LogP) relative to the unsubstituted benzofuran acid, enhancing membrane permeability in drug design contexts.[2]

Physicochemical Properties

Note: Where experimental values are proprietary or unavailable in open literature, high-confidence predicted values are provided.

Thermodynamic & Kinetic Profile[2]
PropertyValue / RangeSource/Note
Melting Point 192–197 °C (Typical range for isomers)Experimental data for specific 7-isomer is limited; 3-methyl isomer melts at 192°C. Expect solid state stability >150°C.[2]
Boiling Point 342.7 ± 22.0 °C Predicted at 760 mmHg
Density 1.303 ± 0.06 g/cm³ Predicted
pKa (Acid) 2.85 ± 0.10 Predicted.[2][4] Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing inductive effect of the ortho-oxygen.[2]
LogP 2.6 – 2.8 Predicted. Indicates moderate lipophilicity suitable for oral drug delivery.[2]
Solubility Low in water; Soluble in DMSO, Methanol, DCM.[2]Aromatic carboxylic acids typically require pH adjustment (basic) for aqueous solubility.

Synthetic Pathways & Retrosynthesis

The synthesis of 7-substituted benzofurans is more challenging than 2- or 3-substituted analogs due to the need for pre-functionalization of the benzene ring before ring closure.[2]

Retrosynthetic Analysis

The most reliable route to the 7-carboxylic acid scaffold typically involves starting from a 3-substituted salicylate derivative.[2]

Synthesis Target 2-Methylbenzofuran- 7-carboxylic acid Intermediate Methyl 3-allyl-2-hydroxybenzoate (Claisen Rearrangement Product) Intermediate->Target Cyclization & Oxidation/Hydrolysis Starting Methyl 2-(allyloxy)benzoate Starting->Intermediate Claisen Rearrangement Precursor Methyl Salicylate + Allyl Bromide Precursor->Starting Alkylation

Figure 1: Retrosynthetic logic for accessing the 7-carboxy benzofuran core.

Experimental Protocol Considerations
  • Cyclization: The formation of the furan ring often utilizes a palladium-catalyzed cyclization or an oxidative cyclization (e.g., Wacker-type) of an allyl-phenol precursor.[2]

  • Regioselectivity: Ensuring the methyl group is at C2 often requires using a specific alkyne or ketone precursor during the ring-closure step if building from a non-cyclic precursor.[2]

  • Purification: Due to the high melting point and acidic nature, the compound can be purified via acid-base extraction (dissolve in NaHCO₃, wash with organic solvent, precipitate with HCl) followed by recrystallization from ethanol/water.[2]

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" fragment.[2]

CXCR5 Antagonists

The 2-methylbenzofuran-7-carboxylic acid moiety has been identified as a key substructure in inhibitors of the CXCR5 receptor (C-X-C chemokine receptor type 5).[2]

  • Mechanism: The carboxylic acid likely forms a salt bridge with a basic residue (e.g., Arginine or Lysine) in the receptor binding pocket.[2]

  • Utility: Treatment of inflammatory diseases such as Rheumatoid Arthritis and Lupus.[2]

Anti-Tumor Agents (Aminopyrazolone Derivatives)

Derivatives where the carboxylic acid is converted to an amide have shown efficacy in inhibiting ATPase activity of TIP48/TIP49 complexes .

  • Significance: These complexes are involved in chromatin remodeling and are overexpressed in various cancers.[2] The benzofuran core provides the necessary hydrophobic bulk to occupy the ATP-binding site or an allosteric pocket.

Handling and Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

  • Storage: Store at Room Temperature (15-25°C) in a dry environment. Keep container tightly closed.

  • Stability: Stable under normal conditions.[2] Avoid strong oxidizing agents.[2]

References

  • Physicochemical Predictions: ChemicalBook & AA Blocks Database. 2-Methylbenzofuran-7-carboxylic acid Properties. Retrieved from .[2]

  • Medicinal Application (CXCR5): Substituted benzoylamino-indan-2-carboxylic acids and related compounds. Patent WO2008151211A1.[2] Retrieved from .[2]

  • Medicinal Application (Anti-tumor): Aminopyrazolone derivative and use thereof. Patent US20170107207A1. Retrieved from .

  • Synthetic Context: Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from .

Sources

2-Methylbenzofuran-7-carboxylic acid CAS number 31457-07-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylbenzofuran-7-carboxylic acid (CAS: 31457-07-5)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methylbenzofuran-7-carboxylic acid, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with detailed mechanistic insights, spectroscopic characterization, and potential applications in drug discovery.

Introduction and Chemical Identity

2-Methylbenzofuran-7-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This specific derivative, functionalized with a methyl group at the 2-position and a carboxylic acid at the 7-position, serves as a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[3][4] The strategic placement of the reactive carboxylic acid handle and the methyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR).

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=2];

// Define nodes for the molecule structure C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""]; O7 [pos="0,0!", label="O"]; C8 [pos="-2.2,1.5!", label=""]; C9 [pos="-2.2,2.5!", label="CH₃"]; C10 [pos="2.4,1.5!", label="C"]; O11 [pos="2.4,2.5!", label="OH"]; O12 [pos="3.4,1.0!", label="O"];

// Define labels for the main structure L1 [pos="-0.65,1.125!", label="C"]; L2 [pos="-1.95,0!", label="C"]; L3 [pos="-0.65,-1.125!", label="C"]; L4 [pos="0.65,-1.125!", label="C"]; L5 [pos="1.95,0!", label="C"]; L6 [pos="0.65,1.125!", label="C"];

// Draw the bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- O7 [len=1.0]; C2 -- O7 [len=1.0]; C1 -- C8 [len=1.5]; C8 -- C9 [len=1.0]; C6 -- C10 [len=1.5]; C10 -- O11 [len=1.0]; C10 -- O12 [len=1.0, style=dashed];

// Add double bonds edge [penwidth=4]; C2 -- C3; C4 -- C5; C1 -- C6; C1 -- C8; C10 -- O12; } A 2D structure of 2-Methylbenzofuran-7-carboxylic acid.

Physicochemical and Spectroscopic Properties

The accurate characterization of a compound is fundamental for its use in research and development. Below is a summary of the key properties of 2-Methylbenzofuran-7-carboxylic acid and its predicted spectroscopic data.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 31457-07-5Chemenu[5]
Molecular Formula C₁₀H₈O₃Calculated
Molecular Weight 176.17 g/mol Sigma-Aldrich[6]
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in polar organic solvents like DMSO, DMF, Methanol; sparingly soluble in water (Predicted)N/A
Table 2: Predicted Spectroscopic Data
TechniqueCharacteristic Signals
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (s, 1H, -COOH), 7.8-7.2 (m, 3H, Ar-H), 6.5 (s, 1H, furan-H), 2.5 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (-COOH), ~155-120 (Ar-C and furan-C), ~105 (furan-C), ~14 (-CH₃)
IR (KBr, cm⁻¹)ν: 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1600, ~1450 (C=C aromatic stretch)
Mass Spec. (EI)m/z (%): 176 (M⁺), 159 (M-OH)⁺, 131 (M-COOH)⁺

Causality behind Spectroscopic Predictions:

  • ¹H NMR: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet around 13 ppm. The aromatic protons will reside in the typical 7-8 ppm region. The proton on the furan ring at position 3 is a singlet and expected to be more shielded than the benzene ring protons. The methyl group protons will appear as a sharp singlet around 2.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found downfield around 168 ppm. The aromatic and furan carbons will have signals in the 120-155 ppm range, with the carbon attached to the oxygen being the most deshielded. The methyl carbon will be upfield around 14 ppm.

  • IR Spectroscopy: Carboxylic acids are readily identified by the very broad O-H stretching vibration that spans from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding forming dimers in the solid state.[7][8] The C=O stretch will be a strong, sharp peak around 1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be at m/z 176. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).

Synthesis and Mechanistic Considerations

While multiple strategies exist for synthesizing the benzofuran core, a robust and plausible pathway to 2-Methylbenzofuran-7-carboxylic acid starts from the commercially available 3-hydroxy-2-methylbenzoic acid. This approach offers good control over the regiochemistry of the final product. The proposed synthesis involves a Sonogashira coupling followed by a palladium-catalyzed cyclization.

Proposed Synthetic Pathway

// Nodes for reactants, intermediates, and product start [label="3-hydroxy-2-methylbenzoic acid"]; intermediate1 [label="Protected Benzoic Acid"]; intermediate2 [label="Iodinated Intermediate"]; intermediate3 [label="Sonogashira Product"]; product [label="2-Methylbenzofuran-7-carboxylic acid"]; deprotection [label="Final Product"];

// Nodes for reagents reagent1 [label="Protection (e.g., BnBr, K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; reagent2 [label="Iodination (e.g., I₂, HIO₃)", shape=ellipse, fillcolor="#FFFFFF"]; reagent3 [label="Propyne, Pd(PPh₃)₂, CuI, Et₃N", shape=ellipse, fillcolor="#FFFFFF"]; reagent4 [label="PdCl₂(MeCN)₂", shape=ellipse, fillcolor="#FFFFFF"]; reagent5 [label="Deprotection (e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges representing reaction steps start -> reagent1 [arrowhead=none]; reagent1 -> intermediate1 [label="Step 1:\nProtection"]; intermediate1 -> reagent2 [arrowhead=none]; reagent2 -> intermediate2 [label="Step 2:\nIodination"]; intermediate2 -> reagent3 [arrowhead=none]; reagent3 -> intermediate3 [label="Step 3:\nSonogashira Coupling"]; intermediate3 -> reagent4 [arrowhead=none]; reagent4 -> product [label="Step 4:\nCyclization"]; product -> reagent5 [arrowhead=none]; reagent5 -> deprotection [label="Step 5:\nDeprotection"]; } Proposed synthetic route to 2-Methylbenzofuran-7-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1 & 2: Protection and Iodination of 3-hydroxy-2-methylbenzoic acid

  • Rationale: The carboxylic acid and phenol groups are protected to prevent interference in the subsequent coupling reaction. Iodination at the ortho position to the hydroxyl group is then performed to set up the Sonogashira coupling.

  • Protocol:

    • To a solution of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and benzyl bromide (2.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. The crude benzyl 3-(benzyloxy)-2-methylbenzoate is purified by column chromatography.

    • The protected benzoic acid is dissolved in a mixture of acetic acid and water. I₂ (0.5 eq) and HIO₃ (0.4 eq) are added, and the mixture is heated at 80 °C for 4 hours. The reaction is quenched with aqueous Na₂S₂O₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the iodinated intermediate.

Step 3: Sonogashira Coupling

  • Rationale: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between the aryl iodide and a terminal alkyne (propyne in this case).[9][10] It utilizes a palladium catalyst and a copper co-catalyst.[11]

  • Protocol:

    • The iodinated intermediate (1.0 eq) is dissolved in triethylamine.

    • Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) are added.

    • Propyne gas is bubbled through the solution at room temperature for 6 hours.

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the Sonogashira product.

Step 4: Palladium-Catalyzed Cyclization

  • Rationale: The ortho-alkynylphenol intermediate undergoes an intramolecular cyclization catalyzed by a palladium(II) salt to form the benzofuran ring.[12][13][14]

  • Protocol:

    • The Sonogashira product (1.0 eq) is dissolved in acetonitrile.

    • PdCl₂(MeCN)₂ (0.05 eq) is added, and the mixture is refluxed for 2 hours.

    • The solvent is evaporated, and the crude product is purified by column chromatography.

Step 5: Deprotection

  • Rationale: The benzyl protecting group is removed by hydrogenolysis to yield the final carboxylic acid.

  • Protocol:

    • The protected 2-methylbenzofuran-7-carboxylate is dissolved in methanol.

    • 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.

    • The catalyst is filtered off through Celite, and the solvent is removed in vacuo to yield the pure 2-Methylbenzofuran-7-carboxylic acid.

Applications in Research and Drug Development

The benzofuran nucleus is a cornerstone in the development of new pharmaceuticals due to its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][15] Benzofuran-2-carboxylic acid derivatives, in particular, have been extensively studied as intermediates for active pharmaceutical ingredients (APIs).[4]

  • Anticancer Agents: Many benzofuran derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast and ovarian cancer.[1][2] The carboxylic acid moiety of the title compound can be readily converted to amides and esters to generate libraries of compounds for screening against cancer targets.[16]

  • Antimicrobial Agents: The benzofuran scaffold is present in compounds with significant antibacterial and antifungal activities.[1] 2-Methylbenzofuran-7-carboxylic acid can be used to synthesize novel derivatives to combat drug-resistant pathogens.

  • Enzyme Inhibitors: The structural features of benzofurans make them suitable for designing inhibitors for various enzymes. For instance, they have been investigated as carbonic anhydrase inhibitors.[16]

// Core Compound core [label="2-Methylbenzofuran-7-carboxylic acid"];

// Application Areas anticancer [label="Anticancer Agents", fillcolor="#EA4335"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#FBBC05"]; enzyme_inhibitors [label="Enzyme Inhibitors", fillcolor="#34A853"]; materials [label="Agrochemicals &\nSpecialty Materials", fillcolor="#5F6368"];

// Edges core -> anticancer [label="Scaffold for\ncytotoxic compounds"]; core -> antimicrobial [label="Backbone for\nnovel antibiotics"]; core -> enzyme_inhibitors [label="Template for\nactive site binders"]; core -> materials [label="Building block for\nfunctional molecules"]; } Potential applications of the title compound as a versatile chemical scaffold.

Safety and Handling

2-Methylbenzofuran-7-carboxylic acid should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-methylbenzofuran-2-carboxylicacid. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. Retrieved from [Link]

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Pd(0)-Catalyzed Asymmetric Cyclization/Coupling Cascade of Alkyne-Tethered Unsaturated Carbonyls: Development and Mechanism Elucidation. Retrieved from [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzene construction via Pd-catalyzed cyclization of 2,7-alkadiynylic carbonates in the presence of alkynes. Chemical Science. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

  • SIOC Journals. (n.d.). Palladium-Catalyzed Cyclization of 1,6-Enynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium(II)-Catalyzed Tandem Cyclization/C–H Functionalization of Alkynes for the Synthesis of Functionalized Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

  • YouTube. (2021). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 2-Methylbenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 2-Methylbenzofuran-7-carboxylic acid (CAS: 31457-07-5). This document is structured for researchers in medicinal chemistry and drug development, focusing on the structural elucidation and validation of this specific benzofuran scaffold.

Executive Summary & Compound Identity

2-Methylbenzofuran-7-carboxylic acid is a functionalized benzofuran derivative often utilized as a pharmacophore in the development of antimicrobial, anti-inflammatory, and antitumor agents.[1] Its structural distinctiveness lies in the positioning of the carboxylic acid moiety at the C7 position—adjacent to the ether oxygen—which influences both its electronic properties and binding affinity in protein-ligand interactions.

Attribute Detail
IUPAC Name 2-Methyl-1-benzofuran-7-carboxylic acid
CAS Number 31457-07-5
Molecular Formula C

H

O

Molecular Weight 176.17 g/mol
Core Scaffold Benzofuran
Key Functionalities Carboxylic acid (C7), Methyl group (C2)

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or regioisomeric impurities.

Common Synthetic Route (Rap-Stoermer Condensation)

The most robust synthesis typically involves the condensation of 3-formylsalicylic acid (or its ester) with chloroacetone under basic conditions, followed by cyclization and hydrolysis.

SynthesisWorkflow Start 3-Formylsalicylic Acid (Precursor) Step1 Alkylation (Chloroacetone/K2CO3) Start->Step1 Inter O-Alkylated Intermediate Step1->Inter Step2 Intramolecular Aldol Condensation Inter->Step2 - H2O Final 2-Methylbenzofuran- 7-carboxylic acid Step2->Final

Figure 1: Typical synthetic pathway via modified Rap-Stoermer condensation. Note: Regioisomers (e.g., 5-carboxylic acid) are common impurities if the starting material is not isomerically pure.

Nuclear Magnetic Resonance (NMR) Analysis[4][6][12]

H NMR Spectroscopy (400 MHz, DMSO- )

The proton NMR spectrum is characterized by a distinct singlet for the furan ring proton and a downfield shift for the aromatic protons due to the electron-withdrawing carboxylic acid at C7.

Key Diagnostic Signals:

  • Carboxylic Acid Proton (-COOH): A very broad singlet typically appearing between 13.0 – 13.5 ppm .[2] This signal is exchangeable with D

    
    O.
    
  • Furan Ring Proton (H3): A sharp singlet at ~6.65 ppm . The C2-methyl group prevents coupling that would otherwise be seen with H2, making this a clean singlet.

  • Aromatic Region (H4, H5, H6):

    • H6 (Ortho to COOH): Most deshielded doublet (~7.8 ppm) due to the anisotropic effect of the carbonyl group.

    • H4 (Ortho to Oxygen): Doublet of doublets (~7.6 ppm).

    • H5 (Meta to COOH): Triplet or doublet of doublets (~7.3 ppm).

  • Methyl Group (C2-Me): A strong singlet at 2.45 – 2.50 ppm .

Predicted

H NMR Data Table
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
13.20 br s1H-COOH-
7.82 dd1HAr-H6

7.65 dd1HAr-H4

7.35 t (or dd)1HAr-H5

6.65 s1HFuran-H3-
2.48 s3HC2-CH

-
C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum confirms the benzofuran skeleton. The C7 position is significantly shifted downfield compared to unsubstituted benzofuran due to the direct attachment of the carboxylic acid.

Key Carbon Environments:

  • Carbonyl (C=O): ~165-167 ppm.

  • C2 (Furan): ~155 ppm (Quaternary, substituted with Methyl).

  • C7a (Bridgehead): ~153 ppm (Oxygenated aromatic carbon).

  • C3 (Furan): ~103-105 ppm (Characteristic high-field aromatic CH).

  • Methyl (CH

    
    ):  ~14 ppm.
    

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic nature of the heterocyclic ring.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
2800 – 3200 O-H StretchCarboxylic AcidBroad, "hairy" band characteristic of dimers.
1680 – 1700 C=O StretchCarbonylStrong, sharp band; conjugated with the aromatic ring.
1580, 1450 C=C StretchAromatic RingSkeletal vibrations of the benzofuran system.
1240 – 1260 C-O StretchEther (Ar-O-C)Asymmetric stretching of the furan oxygen.

Mass Spectrometry (MS) Analysis

Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the benzofuran core.

Ionization Mode: Electron Impact (EI, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    176 (Base peak or high intensity).
  • Fragment 1 (

    
    ): 
    
    
    
    159 (Loss of -OH from COOH).
  • Fragment 2 (

    
    ): 
    
    
    
    131 (Loss of -COOH). This forms the stable 2-methylbenzofuran cation .
  • Fragment 3 (

    
    ): 
    
    
    
    158 (Loss of H
    
    
    O, ortho-effect).
Fragmentation Pathway Diagram

The stability of the benzofuran cation drives the fragmentation logic.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 176 Frag1 Acylium Ion [M-OH]+ m/z 159 M_Ion->Frag1 - OH (17) Frag2 2-Methylbenzofuran Cation [M-COOH]+ m/z 131 M_Ion->Frag2 - COOH (45) Frag3 Tropylium-like Cation m/z ~103 Frag2->Frag3 - CO / Ring Contraction

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

  • Synchem DE. Product Catalog: 2-Methylbenzofuran-7-carboxylic acid (CAS 31457-07-5).[1] Retrieved from

  • ChemicalBook. 2-Methylbenzofuran-7-carboxylic acid Chemical Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Benzofuran-2-carboxylic acid derivatives and structural analogs. (General Reference for Benzofuran Shifts). Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzofurans: Methodologies and Mechanisms. Retrieved from

  • Alfa Chemistry. 2-Methylbenzofuran-7-carboxylic acid (CAS 31457-07-5) Product Data.[1][3] Retrieved from

Sources

An In-depth Technical Guide to 2-Methylbenzofuran-7-carboxylic Acid: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Benzofuran Scaffold

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration of 2-Methylbenzofuran-7-carboxylic acid. The benzofuran moiety, a fused benzene and furan ring system, is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, underscoring the importance of understanding the synthesis and history of even its seemingly simple derivatives. This document navigates the historical context of benzofuran chemistry, details plausible and modern synthetic routes to 2-Methylbenzofuran-7-carboxylic acid, and contextualizes its significance within the broader landscape of pharmaceutical research.

Historical Context: The Dawn of Benzofuran Chemistry

The journey into the world of benzofurans begins in the late 19th century with the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of the parent benzofuran ring, which he called "coumarone."[2] This seminal discovery laid the groundwork for over a century of research into this versatile heterocyclic system. Early synthetic methods were often robust, high-temperature reactions, relying on the fundamental principles of condensation and cyclization that defined organic chemistry of that era.

While a definitive publication detailing the very first synthesis of 2-Methylbenzofuran-7-carboxylic acid is not readily found in modern databases, a plausible historical route can be reconstructed based on the established chemistry of the time. The most logical approach would have been an intramolecular cyclization of a suitably substituted benzene derivative.

A Plausible Historical Synthesis: The Perkin Reaction and its Analogs

The Perkin reaction, originally used to synthesize cinnamic acids, and related intramolecular cyclizations were the workhorses of early heterocyclic chemistry. A likely pathway to 2-Methylbenzofuran-7-carboxylic acid would involve the formation of the furan ring onto a pre-functionalized benzene core. A hypothetical, yet chemically sound, historical synthesis is outlined below.

Conceptual Starting Material: 2-Hydroxy-3-methylbenzoic acid. The synthesis of this precursor itself was a non-trivial task in the late 19th and early 20th centuries, often involving multi-step procedures from simpler aromatics like toluene or xylene. A known modern route involves the carboxylation of 2-methyl-3-chlorophenol via a Grignard reaction, followed by deprotection.[3]

The Cyclization Step: The key transformation would be the construction of the methyl-substituted furan ring. A common strategy involves the reaction of a phenol with an α-halo ketone or a related species, followed by cyclization. In this case, reaction of the ethyl ester of 2-hydroxy-3-methylbenzoic acid with chloroacetone in the presence of a base would form an ether intermediate. Subsequent intramolecular aldol-type condensation and dehydration would yield the desired benzofuran ring system. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Plausible Historical Synthesis

Step 1: Esterification of 2-Hydroxy-3-methylbenzoic Acid

  • A mixture of 2-hydroxy-3-methylbenzoic acid (1.0 eq) and a large excess of ethanol is prepared.

  • A catalytic amount of a strong mineral acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by the disappearance of the starting material).

  • The excess ethanol is removed by distillation. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield ethyl 2-hydroxy-3-methylbenzoate.

Step 2: O-Alkylation with Chloroacetone

  • Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) is dissolved in a suitable solvent such as acetone or ethanol.

  • Anhydrous potassium carbonate (a slight excess) is added as the base.

  • Chloroacetone (1.0-1.2 eq) is added, and the mixture is heated to reflux with vigorous stirring for several hours.

  • After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield the crude ether intermediate, ethyl 2-(2-oxopropoxy)-3-methylbenzoate.

Step 3: Intramolecular Cyclization and Dehydration

  • The crude ether intermediate is treated with a strong base or a dehydrating agent (e.g., polyphosphoric acid, or sodium ethoxide in ethanol followed by an acidic workup).

  • The mixture is heated to promote the intramolecular aldol condensation, followed by dehydration to form the aromatic furan ring.

  • The reaction is quenched, and the product, ethyl 2-methylbenzofuran-7-carboxylate, is extracted into an organic solvent.

Step 4: Saponification to 2-Methylbenzofuran-7-carboxylic Acid

  • The crude ethyl 2-methylbenzofuran-7-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated to reflux for 1-2 hours to facilitate the hydrolysis of the ester.

  • After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent to remove any non-acidic impurities.

  • The aqueous layer is then acidified with a strong mineral acid (e.g., hydrochloric acid), leading to the precipitation of 2-Methylbenzofuran-7-carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

plausible_historical_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product start 2-Hydroxy-3-methylbenzoic acid esterification Esterification (Ethanol, H+) start->esterification ester Ethyl 2-hydroxy-3-methylbenzoate esterification->ester alkylation O-Alkylation (Chloroacetone, K2CO3) ether Ethyl 2-(2-oxopropoxy)-3-methylbenzoate alkylation->ether cyclization Intramolecular Cyclization & Dehydration ester_product Ethyl 2-methylbenzofuran-7-carboxylate cyclization->ester_product saponification Saponification (NaOH, H3O+) final_product 2-Methylbenzofuran-7-carboxylic acid saponification->final_product ester->alkylation ether->cyclization ester_product->saponification

Modern Synthetic Strategies

While the classical methods laid the foundation, modern organic synthesis offers more efficient, selective, and milder routes to substituted benzofurans. These methods often employ transition-metal catalysis or proceed via novel intramolecular and intermolecular bond-forming processes.[4] A representative modern approach involves a palladium-catalyzed coupling reaction followed by cyclization.

Palladium-Catalyzed Annulation: A Modern Approach

A powerful modern strategy for constructing 2-substituted benzofurans involves the palladium-catalyzed heteroannulation of a 2-halophenol with a terminal alkyne, a reaction class extensively developed by Larock and others.[5] While this is more commonly applied for substitution at the 2-position of the furan ring, analogous strategies can be envisioned for building the benzofuran core itself. A more direct modern route to a precursor for our target molecule could involve the cyclization of a suitably substituted phenol.

Experimental Protocol: A Representative Modern Synthesis

This protocol is adapted from general modern methods for the synthesis of substituted benzofurans and represents a more efficient and higher-yielding approach than historical methods.

Step 1: Synthesis of Ethyl 2-hydroxy-3-iodobenzoate

  • Start with commercially available ethyl 2-hydroxybenzoate (ethyl salicylate).

  • Dissolve ethyl salicylate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of a strong acid like trifluoroacetic acid.

  • Stir the reaction at room temperature for several hours until complete conversion.

  • Work up the reaction by washing with aqueous sodium thiosulfate solution to quench excess iodine, followed by a standard aqueous workup and purification by column chromatography to yield ethyl 2-hydroxy-3-iodobenzoate.

Step 2: Sonogashira Coupling with Propyne

  • To a solution of ethyl 2-hydroxy-3-iodobenzoate (1.0 eq) in a solvent mixture like THF/triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Bubble propyne gas through the solution or use a propyne surrogate at room temperature.

  • The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give ethyl 2-hydroxy-3-(prop-1-yn-1-yl)benzoate.

Step 3: Intramolecular Cyclization to form the Benzofuran

  • The ethyl 2-hydroxy-3-(prop-1-yn-1-yl)benzoate (1.0 eq) is dissolved in a suitable solvent like DMF or acetonitrile.

  • A base, such as potassium carbonate or cesium carbonate, is added.

  • The mixture is heated to promote the 5-endo-dig cyclization, forming the furan ring.

  • After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields ethyl 2-methylbenzofuran-7-carboxylate.

Step 4: Hydrolysis to the Carboxylic Acid

  • The purified ethyl 2-methylbenzofuran-7-carboxylate is hydrolyzed using standard conditions (e.g., NaOH or LiOH in a THF/water mixture) as described in the historical synthesis (Step 4).

  • Acidification yields the final product, 2-Methylbenzofuran-7-carboxylic acid.

modern_synthesis_workflow cluster_precursor Precursor Synthesis cluster_core_formation Core Benzofuran Formation cluster_final_step Final Product Generation start Ethyl Salicylate iodination Iodination (NIS) start->iodination iodo_product Ethyl 2-hydroxy-3-iodobenzoate iodination->iodo_product sonogashira Sonogashira Coupling (Propyne, Pd/Cu catalyst) iodo_product->sonogashira alkyne_intermediate Ethyl 2-hydroxy-3-(prop-1-yn-1-yl)benzoate sonogashira->alkyne_intermediate cyclization Intramolecular Cyclization (Base, Heat) alkyne_intermediate->cyclization benzofuran_ester Ethyl 2-methylbenzofuran-7-carboxylate cyclization->benzofuran_ester hydrolysis Ester Hydrolysis (NaOH, H3O+) benzofuran_ester->hydrolysis final_product 2-Methylbenzofuran-7-carboxylic acid hydrolysis->final_product

Physicochemical and Spectroscopic Data

While specific experimental data for 2-Methylbenzofuran-7-carboxylic acid is not widely published, the following table summarizes key properties of the closely related parent compound, benzofuran-7-carboxylic acid, which can serve as a reliable reference.

PropertyValue (for Benzofuran-7-carboxylic acid)Source
Molecular FormulaC₉H₆O₃[6]
Molecular Weight162.14 g/mol [6]
AppearanceColorless crystals[6]
Synthesis NoteTypically synthesized by hydrolysis of its methyl ester.[6]

Significance in Drug Discovery and Medicinal Chemistry

The true value of a synthetic molecule is realized in its application. The benzofuran scaffold is a cornerstone in medicinal chemistry, and the introduction of substituents like a methyl group at the 2-position and a carboxylic acid at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric Replacement: The benzofuran nucleus can act as a bioisostere for other aromatic systems, such as indoles or even a simple benzene ring, offering a different electronic profile and metabolic stability.

  • Scaffold for Library Synthesis: 2-Methylbenzofuran-7-carboxylic acid is an excellent starting point for the synthesis of a library of derivatives. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Potential Biological Activities: While specific studies on the biological activity of 2-Methylbenzofuran-7-carboxylic acid are limited, the broader class of substituted benzofurans has demonstrated a wide range of activities, including:

    • Anticancer Properties: Many benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[1]

    • Antimicrobial Effects: The scaffold is present in compounds with antibacterial and antifungal properties.

    • CNS Activity: Some substituted benzofurans are known to be psychoactive, interacting with serotonin receptors.[7]

logical_relationship perkin Perkin's Discovery of Benzofuran (1870) historical_synthesis Plausible Historical Synthesis (Intramolecular Cyclization) perkin->historical_synthesis Foundation modern_synthesis Modern Synthetic Methods (e.g., Pd-Catalysis) historical_synthesis->modern_synthesis Evolution target_molecule 2-Methylbenzofuran-7-carboxylic Acid modern_synthesis->target_molecule Efficient Access applications Applications in Medicinal Chemistry (Drug Discovery, SAR studies) target_molecule->applications Enables

Conclusion and Future Outlook

2-Methylbenzofuran-7-carboxylic acid, while not a widely studied molecule in its own right, represents a fundamental building block within the medicinally significant class of benzofurans. Its history is intrinsically linked to the foundational principles of heterocyclic chemistry established by pioneers like Perkin. The evolution of its synthesis from plausible high-temperature cyclizations to elegant and efficient modern catalytic methods showcases the remarkable progress in organic chemistry.

For researchers in drug development, this molecule and its derivatives offer a fertile ground for exploration. The inherent biological potential of the benzofuran scaffold, combined with the synthetic accessibility of compounds like 2-Methylbenzofuran-7-carboxylic acid, ensures that this area of chemical space will continue to be a source of novel therapeutic agents for years to come.

References

  • Bunescu, A., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1344-1351. Available at: [Link]

  • PrepChem (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available at: [Link]

  • Technical Disclosure Commons (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299-6310. Available at: [Link]

  • Organic Syntheses (n.d.). Ethyl Benzoylformate. Available at: [Link]

  • Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Available at: [Link]

  • Google Patents (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Technical Disclosure Commons (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Google Patents (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Lupattelli, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]

  • Wikipedia (n.d.). Substituted benzofuran. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Benzofuran synthesis. Available at: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 2-Methylbenzofuran-7-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of the Benzofuran Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as privileged structures—scaffolds upon which a multitude of complex and biologically active molecules can be built. The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a prominent member of this elite group.[1][2] Its derivatives are found in numerous natural products and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific, strategically important derivative: 2-Methylbenzofuran-7-carboxylic acid . While not a therapeutic agent in itself, its true value lies in its role as a versatile and crucial chemical intermediate, providing a robust platform for the synthesis of next-generation pharmaceuticals and advanced materials. This document will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role as a building block in contemporary organic synthesis, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective utilization in synthesis, enabling accurate characterization, reaction monitoring, and purification. While specific experimental data for 2-Methylbenzofuran-7-carboxylic acid is not widely published, we can deduce its expected properties based on its structural analogues, such as benzofuran-2-carboxylic acid and other methylated derivatives.[5][6]

Physical Properties (Estimated)

The introduction of the methyl and carboxylic acid groups to the benzofuran core is expected to influence its physical state and solubility compared to the parent 2-methylbenzofuran, which is a liquid.[7]

PropertyEstimated ValueRationale and Comparative Insights
Molecular Formula C₁₀H₈O₃-
Molecular Weight 176.17 g/mol Calculated from the molecular formula.[6]
Appearance White to off-white solidThe carboxylic acid functionality promotes intermolecular hydrogen bonding, leading to a higher melting point and a solid state at room temperature, similar to benzofuran-2-carboxylic acid.[5]
Melting Point > 200 °CExpected to be significantly higher than 2-methylbenzofuran due to hydrogen bonding and crystal lattice energy. For comparison, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has a melting point of 212–214 °C.[3]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)The carboxylic acid group imparts some aqueous solubility, but the aromatic core limits it. Good solubility in polar organic solvents is anticipated, facilitating its use in a variety of reaction conditions.
pKa ~ 4-5The carboxylic acid proton is acidic, with a pKa expected to be in the typical range for aromatic carboxylic acids.
Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and assessment of purity. The expected spectra for 2-Methylbenzofuran-7-carboxylic acid are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the furan ring proton, the methyl group, and the acidic carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[8][9] The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with each other, while the proton on the furan ring will likely appear as a singlet or a narrow multiplet. The methyl group at the 2-position will present as a sharp singlet around 2.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 165-180 ppm.[10] Aromatic and furan carbons will resonate in the 100-160 ppm range, while the methyl carbon will appear upfield, typically around 15-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹.[11] A strong, sharp carbonyl (C=O) stretching absorption should appear around 1680-1710 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present in the fingerprint region, along with aromatic C-H and C=C stretching bands.[8]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[12]

Synthesis of 2-Methylbenzofuran-7-carboxylic Acid: A Strategic Approach

The synthesis of substituted benzofurans can be achieved through various methodologies, often involving the construction of the furan ring onto a pre-functionalized benzene derivative.[13] A robust and logical synthetic route to 2-Methylbenzofuran-7-carboxylic acid can be designed based on well-established reaction principles, such as intramolecular cyclization. Below is a detailed, field-proven protocol adapted from similar syntheses of substituted benzofuran carboxylic acids.[2][13]

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from a commercially available substituted phenol, culminating in the target molecule. This approach is designed for efficiency and scalability.

G cluster_0 Step 1: Etherification and Claisen Rearrangement cluster_1 Step 2: Saponification A Methyl 2-hydroxy-3-iodobenzoate (Starting Material) C Intermediate Ether A->C K₂CO₃, Acetone B Propargyl Bromide B->C D Methyl 2-methylbenzofuran-7-carboxylate C->D Heat (Intramolecular Cyclization) E Methyl 2-methylbenzofuran-7-carboxylate F 2-Methylbenzofuran-7-carboxylic acid (Final Product) E->F 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of 2-Methylbenzofuran-7-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methylbenzofuran-7-carboxylate

  • Rationale: This step involves an initial Williamson ether synthesis to couple the phenolic starting material with a three-carbon unit, followed by a thermal intramolecular cyclization. The use of a propargyl group is a common strategy as it readily undergoes rearrangement and cyclization to form the 2-methylfuran ring.[2] Potassium carbonate is a suitable base for the etherification, being strong enough to deprotonate the phenol without causing unwanted side reactions.

  • Procedure:

    • To a solution of methyl 2-hydroxy-3-iodobenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

    • To this suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude propargyl ether intermediate.

    • The crude ether is then heated in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether to induce intramolecular cyclization. This is typically carried out at temperatures ranging from 180-220 °C.

    • Upon completion of the cyclization (monitored by TLC or GC-MS), the reaction mixture is cooled, and the product is purified by column chromatography on silica gel to yield methyl 2-methylbenzofuran-7-carboxylate.

Step 2: Saponification to 2-Methylbenzofuran-7-carboxylic acid

  • Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions. Sodium hydroxide is a common and effective reagent for this transformation. The reaction is typically performed in a mixture of alcohol and water to ensure solubility of both the ester and the hydroxide salt. Acidification in the final workup protonates the carboxylate salt to yield the desired carboxylic acid.[3][14]

  • Procedure:

    • Dissolve methyl 2-methylbenzofuran-7-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford pure 2-Methylbenzofuran-7-carboxylic acid.[14]

The Role of 2-Methylbenzofuran-7-carboxylic Acid as a Chemical Intermediate

The true utility of 2-Methylbenzofuran-7-carboxylic acid is realized in its application as a versatile chemical intermediate. The presence of two key reactive sites—the carboxylic acid group and the electron-rich benzofuran ring—allows for a wide range of subsequent chemical modifications.

Reactivity and Derivatization

The carboxylic acid moiety is a gateway to a variety of functional groups. Standard organic transformations can be employed to convert it into:

  • Amides: By reacting with an amine in the presence of a coupling agent (e.g., HATU, EDC), a diverse library of amides can be synthesized. This is a particularly important transformation in drug discovery, as the amide bond is a key feature of many biologically active molecules.[15]

  • Esters: Esterification with various alcohols under acidic conditions provides access to a range of esters with different properties.

  • Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride, which can then be used in a variety of acylation reactions.[3]

The benzofuran ring itself can also undergo further functionalization, such as electrophilic aromatic substitution, although the regioselectivity will be directed by the existing substituents.

Application in the Synthesis of Bioactive Molecules

The 2-methylbenzofuran scaffold is a core component of numerous compounds with significant biological activity.[3][16] While a direct synthesis of a marketed drug from 2-Methylbenzofuran-7-carboxylic acid is not prominently documented, its structural similarity to key intermediates in major drug synthesis pathways highlights its potential. For instance, a related compound, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, is a key intermediate in the synthesis of Fruquintinib, an approved medication for metastatic colorectal cancer.[17]

The general workflow for utilizing 2-Methylbenzofuran-7-carboxylic acid as an intermediate in a hypothetical drug discovery program would follow a logical progression:

G A 2-Methylbenzofuran-7-carboxylic acid (Core Scaffold) B Activation of Carboxylic Acid (e.g., to Acid Chloride) A->B C Amide Coupling with Diverse Amines B->C D Library of Novel Amide Derivatives C->D E Biological Screening (e.g., Kinase Assays, Cell Viability) D->E F Lead Compound Identification E->F

Caption: Workflow for utilizing the core scaffold in drug discovery.

This pathway allows for the rapid generation of a diverse library of compounds based on the 2-methylbenzofuran core, which can then be screened for a desired biological activity. The structural rigidity and electronic properties of the benzofuran ring system make it an excellent scaffold for positioning functional groups in a way that can lead to potent and selective interactions with biological targets.

Conclusion and Future Outlook

2-Methylbenzofuran-7-carboxylic acid represents a strategically important, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is achievable through established and robust chemical transformations. The dual reactivity of its carboxylic acid function and the benzofuran ring system provides a versatile platform for the creation of diverse molecular architectures. Given the proven success of the benzofuran scaffold in a wide range of therapeutic areas, from oncology to infectious diseases, 2-Methylbenzofuran-7-carboxylic acid and its derivatives are poised to be valuable tools in the hands of medicinal chemists and materials scientists.[4] Further exploration of its synthetic applications is likely to yield novel compounds with significant biological and material properties, reinforcing the enduring importance of this "unassuming" yet powerful molecular building block.

References

  • CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents. (n.d.).
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2014). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2014). Beilstein Journals. Retrieved February 2, 2026, from [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). ACS Publications. Retrieved February 2, 2026, from [Link]

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). MDPI. Retrieved February 2, 2026, from [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. Retrieved February 2, 2026, from [Link]

  • (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Publications. Retrieved February 2, 2026, from [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link].

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved February 2, 2026, from [Link]

  • 2-Methylbenzofuran. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • 2-methyl benzofuran, 4265-25-2. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • 3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but is prevalent in a wide array of natural products and clinically approved drugs, demonstrating a remarkable versatility in biological activity.[3] Derivatives of benzofuran have shown significant potential in exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The inherent physicochemical properties of the benzofuran nucleus, combined with the potential for diverse substitutions, make it a "privileged structure" in the design and development of novel therapeutic agents.[2][5]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzofuran derivatives. Moving beyond a mere cataloging of compounds, this document delves into the causal relationships between specific structural modifications and the resulting biological outcomes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a synthesis of the current understanding of benzofuran SAR but also practical, field-proven experimental methodologies and visual aids to facilitate further research and development in this exciting area.

Anticancer Activity: Decoding the SAR of Benzofuran Derivatives

The development of novel anticancer agents is a paramount challenge in modern medicine, and benzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[1][6] The anticancer efficacy of these derivatives is intricately linked to the nature and position of substituents on the benzofuran core.

Key Structural Modifications and Their Impact on Anticancer Potency

The anticancer activity of benzofuran derivatives is often multifactorial and dependent on the specific substituent present.[6] Halogenation, for instance, has been shown to significantly enhance anticancer activity. The introduction of bromine, chlorine, or fluorine atoms into the benzofuran ring or on appended side chains can lead to a marked increase in cytotoxicity.[6][7] This is attributed to the hydrophobic and electron-donating nature of halogens, which can improve the compound's interaction with biological targets.[6]

Furthermore, the position of substitution on the benzofuran ring is a critical determinant of biological activity.[7] For example, substitutions at the C-2 position, often with ester or heterocyclic rings, have been found to be crucial for the cytotoxic activity of some benzofuran derivatives.[7]

Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, or imidazoles, have also emerged as highly potent anticancer agents.[6][8] This synergistic approach leverages the biological activities of both components to achieve enhanced efficacy.[6]

Quantitative SAR Data for Anticancer Benzofuran Derivatives

To provide a clearer understanding of the SAR, the following table summarizes the in vitro cytotoxic activity of representative benzofuran-chalcone hybrid derivatives against human breast adenocarcinoma (MCF-7) and human prostate cancer (PC-3) cell lines.

Compound IDTarget Cell LineIC50 (µM)[9]
3d MCF-73.22
PC-34.15
3j MCF-77.81
PC-39.46
CisplatinMCF-712.25
(Control)PC-39.46

Data sourced from Bukhari et al. (2023).[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Unraveling the SAR of Benzofuran Derivatives

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents.[5] Benzofuran derivatives have demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[5]

Key Structural Features for Antimicrobial Efficacy

The antimicrobial activity of benzofuran derivatives is highly dependent on the substitution pattern around the core structure. For instance, the presence of hydroxyl groups at the C-3 and C-4 positions has been shown to result in good antibacterial activity, whereas a hydroxyl group at the C-2 position did not impart a similar increase in activity.

Furthermore, the incorporation of other heterocyclic moieties, such as pyrazoline and thiazole, into the benzofuran structure is considered essential for their antimicrobial activity in some series of compounds. The inhibitory activity against Gram-negative bacteria has been observed to be higher than that against Gram-positive bacteria for certain benzofuran derivatives.

Quantitative SAR Data for Antimicrobial Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzofuran derivatives against various microbial strains.

CompoundTarget MicroorganismMIC (µg/mL)[11]
Benzofuran-5-ol derivative 20 Candida albicans1.6-12.5
Benzofuran-5-ol derivative 21 Candida albicans1.6-12.5
Benzofuran ketoxime 38 Staphylococcus aureus0.039
Benzofuran-3-carbohydrazide 3 Mycobacterium tuberculosis H37Rv8
Benzofuran-3-carbohydrazide 4 Mycobacterium tuberculosis H37Rv2
Hydrophobic benzofuran analog A Staphylococcus aureus0.39-3.12
Hydrophobic benzofuran analog B Methicillin-resistant S. aureus0.39-3.12

Note: Specific compound structures are detailed in the cited references.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure culture of the test microorganism, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the benzofuran derivative in a suitable solvent.

    • Perform a serial two-fold dilution of the compound in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12][13]

Mechanism of Action and SAR Insights

The anti-inflammatory effects of certain benzofuran derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] For instance, the piperazine/benzofuran hybrid, compound 5d, has demonstrated excellent inhibitory effects on NO generation with low cytotoxicity.[12]

SAR studies have indicated that the presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single bond in certain aza-benzofuran derivatives.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[12]

  • NF-κB Signaling Pathway: This pathway plays a critical role in regulating the expression of genes involved in inflammation and immunity.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[5]

  • MAPK Signaling Pathway: This pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of various cellular processes, including inflammation. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Caption: Simplified overview of NF-κB and MAPK signaling pathways and potential inhibition by benzofuran derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In the presence of LPS, macrophages produce NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.[4] Include a vehicle control.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[4] Include an unstimulated control group.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

General Workflow for a Structure-Activity Relationship Study

A systematic approach is crucial for elucidating the SAR of a compound series. The following diagram illustrates a typical workflow for an SAR study.

SAR Workflow Start Identify Lead Compound Design Design Analogs (Structural Modifications) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Biological_Screening In Vitro Biological Screening (e.g., MTT, MIC, NO Assay) Synthesis->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling Data_Analysis->QSAR Optimization Lead Optimization Data_Analysis->Optimization QSAR->Optimization Optimization->Design Iterative Cycle In_Vivo In Vivo Studies Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: A generalized workflow for conducting a structure-activity relationship (SAR) study.

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in modulating the biological activity of these derivatives. A thorough understanding of SAR, coupled with robust experimental validation, is paramount for the rational design of next-generation benzofuran-based drugs with enhanced potency, selectivity, and safety profiles.

Future research in this field will likely focus on the development of more sophisticated hybrid molecules, the exploration of novel biological targets, and the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to further refine the drug design process. The integration of these approaches will undoubtedly accelerate the translation of promising benzofuran derivatives from the laboratory to the clinic.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(38), 23548-23565. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • Ask Ayurveda. (n.d.). Antibiotic Sensitivity Test – Definition, Procedure, and Uses. [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Automate.video. (2024). Structure-Activity Relationship Studies. [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). PubMed. [Link]

  • Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). PMC. [Link]

  • YouTube. (2020). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. [Link]

Sources

Methodological & Application

Synthesis of 2-Methylbenzofuran-7-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and efficient three-step synthetic route to 2-Methylbenzofuran-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction and Significance

2-Methylbenzofuran-7-carboxylic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of therapeutic activities. The ability to functionalize the benzofuran core, particularly with a carboxylic acid group at the 7-position, opens avenues for further molecular elaboration and the development of novel chemical entities. This guide provides a reliable pathway to this important molecule, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 2-Methylbenzofuran-7-carboxylic acid is accomplished via a three-step sequence, commencing with the construction of the 2-methylbenzofuran core, followed by regioselective formylation at the C7-position, and culminating in the oxidation of the resulting aldehyde to the target carboxylic acid.

Synthesis_Overview Start 2-Iodophenol Intermediate1 2-Methylbenzofuran Start->Intermediate1 Step 1: Sonogashira Coupling & Cyclization Intermediate2 2-Methylbenzofuran-7-carboxaldehyde Intermediate1->Intermediate2 Step 2: Vilsmeier-Haack Formylation FinalProduct 2-Methylbenzofuran-7-carboxylic acid Intermediate2->FinalProduct Step 3: Pinnick Oxidation Step1_Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization 2-Iodophenol 2-Iodophenol Pd(0) Pd(0) 2-Iodophenol->Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Propyne Propyne Cu(I) Acetylide Cu(I) Acetylide Propyne->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Transmetalation Aryl-Pd(II)-alkynyl Aryl-Pd(II)-alkynyl Transmetalation->Aryl-Pd(II)-alkynyl Reductive Elimination Reductive Elimination Aryl-Pd(II)-alkynyl->Reductive Elimination Reductive Elimination->Pd(0) 2-(prop-1-yn-1-yl)phenol 2-(prop-1-yn-1-yl)phenol Reductive Elimination->2-(prop-1-yn-1-yl)phenol 2-Methylbenzofuran 2-Methylbenzofuran 2-(prop-1-yn-1-yl)phenol->2-Methylbenzofuran Cu(I) catalyst

Figure 2: Simplified mechanism of the Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-IodophenolC₆H₅IO219.995.00 g22.7
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.52 g0.45
Copper(I) iodideCuI190.450.17 g0.90
Triethylamine(C₂H₅)₃N101.1915 mL-
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11100 mL-
Propyne (gas)C₃H₄40.06excess-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a septum, add 2-iodophenol (5.00 g, 22.7 mmol), tetrakis(triphenylphosphine)palladium(0) (0.52 g, 0.45 mmol), and copper(I) iodide (0.17 g, 0.90 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tetrahydrofuran (100 mL) and triethylamine (15 mL) via syringe.

  • Bubble propyne gas through the stirred solution at room temperature for 30 minutes. A convenient method is to use a commercially available solution of propyne in THF. [1]5. After the addition of propyne, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-methylbenzofuran as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

The second step is the regioselective introduction of a formyl group at the C7-position of the 2-methylbenzofuran core using the Vilsmeier-Haack reaction. [2][3][4]This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [2][5]This electrophile then attacks the electron-rich benzofuran ring. In the case of 2-methylbenzofuran, the electron-donating nature of the oxygen atom and the methyl group directs the electrophilic substitution. While formylation can occur at other positions, careful control of reaction conditions can favor substitution at the C7 position.

Step2_Mechanism cluster_vilsmeier_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF POCl3 POCl3 DMF->POCl3 Vilsmeier Reagent (Chloroiminium ion) Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier Reagent (Chloroiminium ion) Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent (Chloroiminium ion)->Iminium Salt Intermediate 2-Methylbenzofuran 2-Methylbenzofuran 2-Methylbenzofuran->Vilsmeier Reagent (Chloroiminium ion) 2-Methylbenzofuran-7-carboxaldehyde 2-Methylbenzofuran-7-carboxaldehyde Iminium Salt Intermediate->2-Methylbenzofuran-7-carboxaldehyde Hydrolysis

Figure 3: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-MethylbenzofuranC₉H₈O132.162.00 g15.1
Phosphorus oxychloridePOCl₃153.332.1 mL22.7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.1 mL, 22.7 mmol) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2-methylbenzofuran (2.00 g, 15.1 mmol) in dichloromethane (30 mL).

  • Add the solution of 2-methylbenzofuran to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice (100 g).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methylbenzofuran-7-carboxaldehyde as a solid.

Step 3: Oxidation to 2-Methylbenzofuran-7-carboxylic Acid

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation due to its mild reaction conditions and high functional group tolerance. [6][7]

Reaction Mechanism

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a scavenger. [6]The active oxidant, chlorous acid (HClO₂), is generated in situ. The aldehyde is then oxidized to the carboxylic acid, while the chlorous acid is reduced. A scavenger, such as 2-methyl-2-butene, is added to react with the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions. [7][8]

Step3_Mechanism cluster_oxidation Pinnick Oxidation Aldehyde Aldehyde Chlorous Acid (HClO2) Chlorous Acid (HClO2) Aldehyde->Chlorous Acid (HClO2) Intermediate Intermediate Chlorous Acid (HClO2)->Intermediate Carboxylic Acid Carboxylic Acid Intermediate->Carboxylic Acid Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Intermediate->Hypochlorous Acid (HOCl) Scavenger Scavenger Hypochlorous Acid (HOCl)->Scavenger Inert Product Inert Product Scavenger->Inert Product

Figure 4: Simplified mechanism of the Pinnick oxidation.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Methylbenzofuran-7-carboxaldehydeC₁₀H₈O₂160.171.00 g6.24
Sodium chlorite (80%)NaClO₂90.441.41 g12.5
Sodium dihydrogen phosphate monohydrateNaH₂PO₄·H₂O137.991.72 g12.5
2-Methyl-2-buteneC₅H₁₀70.132.7 mL24.9
tert-Butanol(CH₃)₃COH74.1220 mL-
WaterH₂O18.0210 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-methylbenzofuran-7-carboxaldehyde (1.00 g, 6.24 mmol) in tert-butanol (20 mL).

  • Add water (10 mL) and 2-methyl-2-butene (2.7 mL, 24.9 mmol).

  • In a separate beaker, prepare a solution of sodium chlorite (1.41 g, 12.5 mmol) and sodium dihydrogen phosphate monohydrate (1.72 g, 12.5 mmol) in water (10 mL).

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • After the reaction is complete, add water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium sulfite (20 mL) to quench any remaining oxidant, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Methylbenzofuran-7-carboxylic acid as a crystalline solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid).

  • Melting Point (MP): To assess the purity of the final solid product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Propyne is a flammable gas. Ensure there are no ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 7). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

  • Chemical Communications (RSC Publishing). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes | Request PDF. [Link]

  • PubMed. (2021, May 7). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • NIH. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. [Link]

  • ResearchGate. One‐pot synthesis of benzofurans from phenylacetylene and 2‐iodophenol. [Link]

  • NIH. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ResearchGate. (2025, August 10). Sonogashira reactions for the synthesis of polarized pentacene derivatives. [Link]

  • PMC - NIH. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • ePrints Soton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • PMC - NIH. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. [Link]

  • Organic Syntheses Procedure. 3. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Google Patents. Method for preparing vilsmeier reagent.
  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Google Patents. Process for oxidizing aldehydes to carboxylic acids.
  • NIH. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. [Link]

Sources

Application Note: A Researcher's Guide to the Esterification of 2-Methylbenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methylbenzofuran Esters

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][2] Specifically, esters of 2-Methylbenzofuran-7-carboxylic acid are crucial intermediates in the synthesis of novel therapeutics and advanced materials. Their physicochemical properties, such as lipophilicity and cell permeability, can be finely tuned by modifying the ester group, making the development of robust and versatile esterification methods a key objective for chemists in drug discovery and materials science.

This guide provides a detailed overview of various esterification strategies, offering insights into method selection and providing detailed, validated protocols tailored for the successful synthesis of 2-Methylbenzofuran-7-carboxylic acid esters.

Challenges in Esterification: A Molecular Perspective

The esterification of 2-Methylbenzofuran-7-carboxylic acid presents unique challenges stemming from its molecular structure. The carboxylic acid at the 7-position is sterically hindered by the adjacent fused furan ring and the methyl group at the 2-position. This steric bulk can impede the approach of the alcohol nucleophile, particularly for secondary and tertiary alcohols, potentially leading to slow reaction rates or low yields under standard conditions.[3] Furthermore, the benzofuran ring system is sensitive to harsh acidic conditions, which can lead to undesired side reactions.[4] Therefore, the choice of esterification method must carefully balance the need for reactivity with the imperative to maintain the integrity of the heterocyclic core.

Method Selection: A Comparative Overview

Choosing the optimal esterification method requires a nuanced understanding of the trade-offs between reaction conditions, substrate scope, and operational complexity. The following table and discussion provide a comparative analysis of several common and advanced esterification techniques applicable to 2-Methylbenzofuran-7-carboxylic acid.

Method Key Reagents Conditions Advantages Limitations Best Suited For
Fischer Esterification Alcohol (solvent), Strong Acid (H₂SO₄, TsOH)RefluxInexpensive, simple setup.[5][6]Harsh acidic conditions, requires large excess of alcohol, equilibrium-limited.[3][6]Simple, unhindered primary alcohols.
Acid Chloride Formation + Alcoholysis SOCl₂ or (COCl)₂, then Alcohol + Base0 °C to RefluxHigh reactivity, irreversible.[7][8]Two-step process, corrosive and hazardous reagents.[8]Sterically hindered alcohols and when high yields are critical.
Steglich Esterification DCC (or EDC), DMAP, AlcoholRoom TempMild, neutral conditions, good for acid-sensitive substrates.[9][10][11]DCC byproduct (DCU) can be difficult to remove, potential for N-acylurea rearrangement.[10][11]Secondary, tertiary, and other sensitive alcohols.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, AlcoholRoom TempExcellent for sterically hindered acids and macrolactonization.[12][13]Requires stoichiometric amounts of expensive reagents.Synthesis of highly functionalized or hindered esters.
Mitsunobu Reaction PPh₃, DEAD (or DIAD), Alcohol0 °C to Room TempMild, proceeds with inversion of stereochemistry at the alcohol center.[14][15][16]Stoichiometric phosphine oxide and hydrazine byproducts, requires acidic nucleophile (pKa < 13).[16][17]Chiral secondary alcohols where stereochemical inversion is desired.

Visualizing the Decision Process

The selection of an appropriate esterification method can be visualized as a decision-making workflow. This diagram illustrates a logical pathway for researchers to follow based on the properties of their specific alcohol substrate and the constraints of the reaction.

Esterification_Decision_Workflow start Start: Esterify 2-Methylbenzofuran-7-carboxylic acid alcohol_type What is the nature of the alcohol? start->alcohol_type acid_sensitivity Is the alcohol or starting material acid-sensitive? alcohol_type->acid_sensitivity Primary Alcohol steric_hindrance Is the alcohol sterically hindered (2° or 3°)? alcohol_type->steric_hindrance Secondary/Tertiary Alcohol fischer Protocol 1: Fischer Esterification acid_sensitivity->fischer No steglich Protocol 3: Steglich Esterification acid_sensitivity->steglich Yes chiral_center Does the alcohol have a chiral center that needs inversion? steric_hindrance->chiral_center No acid_chloride Protocol 2: Acid Chloride Method steric_hindrance->acid_chloride Yes chiral_center->steglich No mitsunobu Consider: Mitsunobu Reaction chiral_center->mitsunobu Yes

Caption: Decision workflow for selecting an esterification protocol.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification with Methanol

This method is best suited for simple, unhindered primary alcohols like methanol or ethanol where the alcohol can be used as the solvent to drive the equilibrium.[5][6][18]

  • Rationale: The Fischer esterification is a classic, acid-catalyzed equilibrium process.[5] By using the alcohol as the solvent, its high concentration shifts the equilibrium towards the product side, maximizing the yield of the ester. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.[6][19]

  • Materials:

    • 2-Methylbenzofuran-7-carboxylic acid (1.0 eq)

    • Methanol (as solvent, >20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

    • Deionized Water

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methylbenzofuran-7-carboxylic acid (e.g., 1.76 g, 10 mmol).

    • Add methanol (e.g., 40 mL, ~1 mol).

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the suspension.[20]

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting carboxylic acid.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: pressure buildup from CO₂ evolution), and 50 mL of brine.[20]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be purified by column chromatography on silica gel if necessary.

  • Characterization:

    • Expected Product: Methyl 2-methylbenzofuran-7-carboxylate

    • ¹H NMR: Expect a singlet for the methyl ester protons (~3.9 ppm) and characteristic shifts for the benzofuran ring protons.

    • IR (Infrared Spectroscopy): Appearance of a strong C=O stretch for the ester at ~1720 cm⁻¹.

Protocol 2: Steglich Esterification with a Hindered Alcohol (e.g., Isopropanol)

This protocol is ideal for acid-sensitive substrates or when using more sterically demanding secondary or tertiary alcohols.[9][10][11]

  • Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[11] The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms an even more reactive acylpyridinium species, which is readily attacked by the alcohol.[10][11] The reaction proceeds under mild, neutral conditions, avoiding the harsh acids of the Fischer method.[10]

  • Materials:

    • 2-Methylbenzofuran-7-carboxylic acid (1.0 eq)

    • Isopropanol (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Dichloromethane (DCM, anhydrous)

    • 0.5 M HCl solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve 2-Methylbenzofuran-7-carboxylic acid (e.g., 1.76 g, 10 mmol), isopropanol (e.g., 0.9 mL, 12 mmol), and DMAP (e.g., 122 mg, 1 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (~10 mL).

    • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC until the starting acid is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

  • Characterization:

    • Expected Product: Isopropyl 2-methylbenzofuran-7-carboxylate

    • ¹H NMR: Expect a septet (~5.2 ppm) and a doublet (~1.3 ppm) for the isopropyl group, in addition to the aromatic signals.

    • IR: Strong C=O stretch at ~1715 cm⁻¹.

Mechanism Spotlight: The Role of DMAP in Steglich Esterification

The catalytic role of DMAP is crucial for the efficiency of the Steglich esterification, especially with alcohols that are not strongly nucleophilic.[10]

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 DMAP Catalysis cluster_2 Nucleophilic Attack Acid R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + DCC DCC DCC Acylpyridinium N-acylpyridinium ion (Highly Electrophilic) O_acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' (Product) Acylpyridinium->Ester + R'-OH Alcohol R'-OH DCU DCU (Byproduct)

Caption: Simplified mechanism of the Steglich Esterification.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Yield in Fischer Esterification Incomplete reaction due to equilibrium.Use a larger excess of the alcohol; remove water as it forms using a Dean-Stark trap.[19][21]
Decomposition of starting material.Lower the reaction temperature and extend the reaction time; consider a milder acid catalyst.
Difficult DCU Removal (Steglich) DCU is partially soluble in some organic solvents.After filtration, cool the filtrate to 0 °C or below to precipitate more DCU. Alternatively, use a water-soluble carbodiimide like EDC.
No Reaction in Steglich Protocol Inactive reagents or insufficient activation.Ensure all reagents are pure and solvents are anhydrous. Check the quality of DCC and DMAP.
Formation of N-acylurea byproduct Intramolecular rearrangement of the O-acylisourea intermediate.[11]Ensure DMAP is present in a sufficient catalytic amount (~5-10 mol%) to intercept the intermediate before it rearranges.[11]

References

  • Yamaguchi Esterification - Online Organic Chemistry Tutor. [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method . Organic Letters, 8(1), 47–50. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]

  • Gleave, R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry, 23(16), 5894-5902. [Link]

  • Fischer Esterification - J&K Scientific LLC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Yamaguchi Esterification - J&K Scientific LLC. [Link]

  • esterification of benzoic acid to methyl benzoate . [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual . [Link]

  • Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Molecules, 24(8), 1590. [Link]

  • Acid to Ester - Common Conditions . [Link]

  • Challenges and strategies in attaining benzofuran with pattern-tunable substituents . [Link]

  • Yamaguchi esterification - Wikipedia. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. [Link]

  • Mitsunobu Reaction - Chemistry Steps. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ACS Omega. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives - Bentham Science. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid - PubChem. [Link]

  • Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride) - YouTube. [Link]

  • Acid to Acid Chloride - Common Conditions . [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid - Cheméo. [Link]

  • Steglich esterification – Knowledge and References - Taylor & Francis. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. [Link]

  • 2-methyl benzofuran, 4265-25-2 - The Good Scents Company. [Link]

  • 3-Benzofurancarboxylic acid, methyl ester - PubChem. [Link]

Sources

Application Note: Strategic Synthesis of 2-Methylbenzofuran-7-carboxylic Acid for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-methylbenzofuran-7-carboxylic acid scaffold has emerged as a critical pharmacophore in the development of next-generation anticancer therapeutics, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors . While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) utilize phthalazinone or indole cores to mimic the nicotinamide moiety of NAD+, the benzofuran-7-carboxamide scaffold offers a distinct bioisostere.

This scaffold is pivotal in the synthesis of Mefuparib (CVT-313) and novel dual-action inhibitors (e.g., PARP1/c-Met inhibitors). The 7-position carboxamide forms essential hydrogen bonds with the Gly86 and Ser90 residues in the PARP catalytic pocket, a mechanism critical for "PARP trapping" efficacy.

This application note details a robust, scalable protocol for synthesizing the 2-methylbenzofuran-7-carboxylic acid precursor, emphasizing regiochemical control and impurity management.

Synthetic Strategy & Mechanism

The synthesis hinges on the Rap-Stoermer condensation or a modified Williamson ether synthesis followed by intramolecular aldol condensation . The critical challenge is ensuring the carboxylate moiety is positioned at C7. This requires a specific starting material: Methyl 3-formyl-2-hydroxybenzoate .

Mechanistic Pathway[1][2][3][4]
  • Regioselective O-Alkylation: The phenolate ion of the salicylate attacks the

    
    -carbon of chloroacetone.
    
  • Intramolecular Cyclization: The resulting ether undergoes base-catalyzed aldol condensation between the ketone enolate and the ortho-formyl group.

  • Dehydration: Aromatization drives the formation of the benzofuran ring.

Graphviz Pathway Diagram

SynthesisWorkflow cluster_mech Mechanism of Action (PARP Binding) SM Methyl 3-formyl-2-hydroxybenzoate (Starting Material) Reagent Chloroacetone + K2CO3 (Alkylation/Cyclization) SM->Reagent DMF, 80°C Inter Intermediate: Methyl 2-methylbenzofuran-7-carboxylate Reagent->Inter One-pot Cyclization Hydrolysis LiOH / THF (Saponification) Inter->Hydrolysis Reflux Product 2-Methylbenzofuran-7-carboxylic acid (Target Scaffold) Hydrolysis->Product Acidification (pH 2) Downstream PARP Inhibitor API (e.g., Mefuparib Analog) Product->Downstream Amide Coupling (HATU/NH3) Pharmacophore 7-Carboxamide Moiety Target PARP Active Site (Ser90/Gly86) Pharmacophore->Target H-Bonding

Figure 1: Synthetic workflow from salicylaldehyde precursor to the active PARP inhibitor scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methylbenzofuran-7-carboxylate

Objective: Construct the benzofuran core with correct regiochemistry.

Reagents:

  • Methyl 3-formyl-2-hydroxybenzoate (1.0 equiv)

  • Chloroacetone (1.2 equiv) [Warning: Lacrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) / Hexanes for extraction[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formyl-2-hydroxybenzoate (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (15.3 g, 111 mmol) in a single portion. The suspension will turn yellow/orange. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add chloroacetone (5.3 mL, 66.6 mmol) dropwise via syringe over 10 minutes. Caution: Perform in a fume hood due to potent lachrymatory properties.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The intermediate ether is rarely isolated; the reaction proceeds directly to the benzofuran.

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-water (500 mL) to precipitate inorganic salts and the product.

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from cold methanol or purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes) to yield the methyl ester as a white to off-white solid.

Critical Process Parameter (CPP): Temperature control at 80°C is vital. Exceeding 100°C can lead to polymerization of chloroacetone or decarboxylation byproducts.

Protocol B: Saponification to 2-Methylbenzofuran-7-carboxylic Acid

Objective: Hydrolyze the ester without degrading the furan ring.

Reagents:

  • Methyl 2-methylbenzofuran-7-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • THF / Water / Methanol (4:1:1 ratio)

Procedure:

  • Dissolve the ester (5.0 g) in a mixture of THF (40 mL) and Methanol (10 mL).

  • Add a solution of

    
     (3.3 g) in Water (10 mL).
    
  • Heat to 60°C for 2 hours.

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Cool to 0°C and acidify carefully with 1M HCl to pH 2–3.

    • The carboxylic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Target Yield: >85% over two steps. Purity: >98% (HPLC).

Analytical Data & QC Specifications

To ensure the material is suitable for downstream API synthesis, the following specifications must be met.

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white powderDarkening indicates oxidation.
Identity 1H NMR (DMSO-d6)Confirms structureKey peaks: Singlet at ~2.4 ppm (CH3), Singlet at ~6.7 ppm (C3-H).
Purity HPLC (UV 254 nm)

Critical for coupling steps.
Water Content Karl Fischer

Excess water interferes with HATU coupling.
Residual Solvents GC-HSDMF < 880 ppmDMF is difficult to remove; check strictly.

1H NMR Diagnostic Signals (DMSO-d6):

  • 
     13.0 (br s, 1H, COOH)
    
  • 
     7.8 (d, 1H, Ar-H, C6)
    
  • 
     7.7 (d, 1H, Ar-H, C4)
    
  • 
     7.3 (t, 1H, Ar-H, C5)
    
  • 
     6.7 (s, 1H, C3-H)
    
  • 
     2.45 (s, 3H, C2-CH3)
    

Downstream Application: Synthesis of PARP Inhibitors

The 2-methylbenzofuran-7-carboxylic acid is typically converted to the primary amide or coupled with complex amines to generate the final PARP inhibitor.

Protocol C: Amide Formation (General)
  • Activation: React the acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.

  • Coupling: Add ammonium chloride (

    
    , 3.0 equiv) for primary amides, or the specific amine side chain.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Significance: The resulting 7-carboxamide is the bioisostere of the nicotinamide arm in NAD+, competing for the PARP active site.

References

  • Synthesis of Rucaparib & Indole/Benzofuran Scaffolds

    • Organic Process Research & Development (2012). "Scale-up of Rucaparib Synthesis."

  • Benzofuran-7-carboxamide as PARP Inhibitors

    • Journal of Medicinal Chemistry (2014). "Discovery and SAR of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors."

  • Mefuparib (CVT-313)

    • European Journal of Medicinal Chemistry (2025).[2] "Discovery of a novel PARP1/c-Met dual inhibitor derived from the benzofuran-7-carboxamide moiety."[2]

  • General Benzofuran Synthesis (Rap-Stoermer)

    • Organic Syntheses. "Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes."

  • Biological Context of PARP Trapping

    • YouTube / Cambridge University (2014).[3] "PARP-inhibitors: A New Generation of Cancer Drugs."

Disclaimer: This protocol involves the use of hazardous chemicals (Chloroacetone, DMF). All procedures should be performed by trained personnel in a properly ventilated fume hood wearing appropriate PPE.

Sources

High-Throughput Screening of Benzofuran Scaffolds: Overcoming Lipophilicity and Autofluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Paradox

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs, including the antiarrhythmic amiodarone and the psoriasis treatment methoxsalen [1]. Its planar, aromatic geometry allows for effective intercalation into DNA and tight binding to hydrophobic pockets in kinases and GPCRs.

However, in High-Throughput Screening (HTS), benzofurans present a specific "paradox": the very properties that make them potent drugs (lipophilicity and aromaticity) make them difficult to screen.

  • Challenge 1: Solubility & Aggregation. Benzofurans often have high cLogP values, leading to precipitation or the formation of colloidal aggregates in aqueous buffers, resulting in false positives (promiscuous inhibition).

  • Challenge 2: Autofluorescence. The benzofuran core is inherently fluorescent, often emitting in the blue/green region (350–500 nm). This interferes with standard intensity-based HTS assays [2].

This guide details two robust protocols designed specifically to neutralize these interferences: a TR-FRET Biochemical Assay (to gate out autofluorescence) and a High-Content Phenotypic Screen (to assess intracellular activity).

Library Design & Chemical Space

Before screening, the library must be curated to maximize diversity while minimizing "brick dust" (insoluble compounds).

ParameterRecommendation for BenzofuransRationale
Substitution Sites Focus on C2 and C3 positions.These vectors allow access to diverse chemical space without disrupting the core aromatic pi-stacking interactions [1].
cLogP Limit Cap at < 4.5 for primary screening.Benzofurans are naturally lipophilic. Higher cLogP increases the risk of colloidal aggregation.
Solvent 100% DMSO (anhydrous).Store at -20°C. Avoid freeze-thaw cycles to prevent precipitation of supersaturated solutions.
Dispensing Acoustic Droplet Ejection (ADE) .Contactless dispensing (e.g., Labcyte Echo) prevents compound loss on tips and allows nanoliter transfers to keep final DMSO < 1%.

Protocol A: TR-FRET Kinase Assay (Biochemical)

Objective: Screen benzofuran derivatives against a kinase target (e.g., VEGFR2 or EGFR) while eliminating compound autofluorescence.

Mechanism: Standard fluorescence intensity assays are unsuitable because benzofurans may emit light at the same wavelength as the detector. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a lanthanide donor (Europium or Terbium) with a long fluorescence lifetime (milliseconds). By introducing a time delay (50–100 µs) before reading, the short-lived autofluorescence of the benzofuran compound (nanoseconds) decays completely, leaving only the specific FRET signal [3].

Workflow Visualization

TR_FRET_Mechanism cluster_0 Excitation Phase cluster_1 Measurement Phase (Time-Gated) Excitation Flash Lamp (340 nm) Benzofuran Benzofuran Autofluorescence (Decays in <10 ns) Excitation->Benzofuran Donor Tb-Antibody (Long Lifetime) Excitation->Donor Delay Delay (100 µs) Benzofuran->Delay Signal Lost Donor->Delay FRET Energy Transfer to Acceptor Delay->FRET If Kinase Active Read Read Emission (520 nm / 495 nm) FRET->Read

Caption: TR-FRET mechanism showing how time-gating eliminates benzofuran interference.

Step-by-Step Protocol

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical: Detergent prevents benzofuran aggregation).

  • Tracer: Alexa Fluor 647-labeled Kinase Tracer (Invitrogen/ThermoFisher).

  • Antibody: LanthaScreen™ Eu-anti-Tag Antibody.

  • Plate: 384-well low-volume white microplate.

Procedure:

  • Compound Transfer: Use acoustic dispensing to transfer 20 nL of benzofuran library compounds (10 mM stock) into the 384-well plate.

  • Kinase Addition: Add 5 µL of Kinase/Antibody mixture in Buffer A.

    • Note: Pre-incubating kinase with antibody ensures stability.

  • Tracer Addition: Add 5 µL of Tracer solution.

    • Final Concentration: 5 nM Kinase, 2 nM Antibody, Tracer at

      
      .[1]
      
  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (e.g., PHERAstar or EnVision) using TR-FRET module.

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm (Europium) or 495 nm (Terbium).

    • Emission 2 (Acceptor): 665 nm (Alexa 647).

    • Delay: 100 µs.

    • Integration: 200 µs.

Data Analysis: Calculate the Emission Ratio (ER):



Inhibition is calculated relative to DMSO controls (0% inhibition) and known inhibitor controls (100% inhibition).

Protocol B: High-Content Screening (NF-kB Translocation)[2]

Objective: Phenotypic screening for anti-inflammatory benzofurans by monitoring NF-kB nuclear translocation.

Mechanism: Benzofurans are potent inhibitors of the NF-kB pathway [4]. In unstimulated cells, NF-kB (p65) is cytoplasmic.[2][3] Upon stimulation (TNF-


), it translocates to the nucleus.[4][2][5] This assay uses automated microscopy to quantify the ratio of nuclear vs. cytoplasmic fluorescence.[4]
Workflow Visualization

HCS_Workflow Seeding Seed HeLa/HUVEC Cells (384-well Black/Clear) Treat Add Benzofuran Library (Incubate 1 hr) Seeding->Treat Stimulate Stimulate with TNF-alpha (30 min) Treat->Stimulate Fix Fix (4% PFA) & Permeabilize Stimulate->Fix Stain Stain: Hoechst (Nuc) + Anti-p65 (Cy5) Fix->Stain Image Automated Imaging (20x Objective) Stain->Image

Caption: High-Content Screening workflow for NF-kB translocation analysis.[4][2][3][6]

Step-by-Step Protocol

Reagents:

  • Cells: HeLa or HUVEC cells.

  • Stimulant: Recombinant Human TNF-

    
    .
    
  • Primary Ab: Rabbit anti-NF-kB p65.

  • Secondary Ab: Goat anti-Rabbit Alexa Fluor 647 (Far-red avoids benzofuran autofluorescence).

  • Nuclear Stain: Hoechst 33342.

Procedure:

  • Seeding: Seed 2,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate 24h at 37°C/5% CO2.

  • Compound Treatment: Add compounds (final 10 µM, 0.5% DMSO). Incubate for 1 hour .

  • Stimulation: Add TNF-

    
     (final 10 ng/mL). Incubate for exactly 30 minutes .
    
  • Fixation: Remove media, add 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.

  • Staining:

    • Block with 3% BSA/0.1% Triton X-100 for 30 min.

    • Incubate with Primary Ab (1:500) for 1 hr.

    • Wash 3x.[2]

    • Incubate with Secondary Ab (1:1000) + Hoechst (1 µg/mL) for 1 hr.

  • Imaging: Image on a High-Content Imager (e.g., PerkinElmer Operetta).

    • Channel 1: UV (Nuclei).

    • Channel 2: Far-Red (NF-kB). Do not use Green/FITC channel to avoid scaffold interference.

Data Analysis: Use image segmentation to define "Nuclear Region" (based on Hoechst) and "Cytoplasmic Ring" (2–4 pixels outside nucleus).



Hits are compounds that prevent the TNF-induced increase in this index.

Hit Validation & Triage Strategy

Benzofurans are prone to being "PAINS" (Pan-Assay Interference Compounds) if not validated correctly.

Validation StepMethodPurpose
1. Dose Response 10-point titration (1 nM to 30 µM).Confirm IC50 and rule out single-point artifacts.
2. Aggregation Check Dynamic Light Scattering (DLS) or AmpC beta-lactamase assay.Confirm compound is not forming colloidal aggregates [5].
3. Orthogonal Assay If screened via TR-FRET, validate via FP (Fluorescence Polarization).Ensure activity is independent of the detection method.
4. Purity Check LC-MS.Benzofurans can oxidize; ensure the hit is the parent molecule.

References

  • Miao, Y., et al. (2019). "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review." MDPI Molecules. Link

  • Biotium Tech Tips. (2021). "Battling Tissue Autofluorescence." Biotium Application Notes. Link

  • Thermo Fisher Scientific. (2023). "LanthaScreen TR-FRET Kinase Assays Application Note." Thermo Fisher Scientific. Link

  • Di, Z., et al. (2012). "Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening." PLOS ONE. Link

  • Shoichet, B.K. (2006). "Screening in a spirit of haunting." Drug Discovery Today.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylbenzofuran-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: MBF-7-COOH-SYNTH Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Hidden" Yield Killers

Welcome to the technical support center for 2-Methylbenzofuran-7-carboxylic acid . This molecule is a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs) such as Azilsartan .

If you are accessing this guide, you are likely facing one of three bottlenecks:

  • Regioselectivity drift during the Claisen rearrangement (getting the 4-allyl isomer instead of the 2-allyl).

  • Incomplete cyclization leading to dihydrobenzofuran impurities.

  • Purification losses due to "oiling out" or polymerization.

This guide moves beyond standard textbook procedures to address the process variables that dictate yield in the Methyl 3-hydroxybenzoate route, the most scalable industrial pathway.

Module 1: The Critical Pathway (Visual Workflow)

The following diagram outlines the optimized synthetic flow and the decision points where yield is typically lost.

SynthesisFlow Start Methyl 3-hydroxybenzoate (Starting Material) Step1 Step 1: O-Allylation (K2CO3, Allyl Bromide) Start->Step1 Inter1 Methyl 3-(allyloxy)benzoate Step1->Inter1 Step2 Step 2: Claisen Rearrangement (CRITICAL BOTTLENECK) Inter1->Step2 Heat (190-220°C) IsomerA Isomer A (Desired): Methyl 2-allyl-3-hydroxybenzoate Step2->IsomerA Steric Constraint Management IsomerB Isomer B (Waste): Methyl 4-allyl-3-hydroxybenzoate Step2->IsomerB Thermodynamic Drift Step3 Step 3: Oxidative Cyclization (PdCl2/CuCl2 or I2/NaHCO3) IsomerA->Step3 Final Target: 2-Methylbenzofuran-7-carboxylic acid Step3->Final Hydrolysis

Caption: Workflow highlighting the Claisen Rearrangement as the primary bifurcation point for yield loss.

Module 2: Troubleshooting Guides (FAQ Format)

Ticket #101: "My Claisen rearrangement is yielding a 50:50 mixture of isomers."

User Context: "I am heating Methyl 3-(allyloxy)benzoate to 200°C. I need the allyl group at the 2-position (ortho to ester), but I'm getting significant migration to the 4-position."

Root Cause Analysis: The 2-position is sterically crowded (sandwiched between the -OH and the -COOMe groups). The 4-position is less hindered. While the rearrangement is concerted, steric bulk pushes the transition state toward the 4-isomer.

Scientist-to-Scientist Solution:

  • Solvent Selection (The "Cage" Effect): Do not use standard non-polar solvents like toluene (boiling point too low) or neat heating if possible. Use N,N-Diethylaniline (DEA) .

    • Why? DEA acts as a high-boiling solvent (217°C) that can slightly buffer the acidity of the phenol formed, but more importantly, it provides a polar medium that stabilizes the tighter transition state required for the 2-position migration.

  • Lewis Acid Catalysis (The "Anchor"):

    • If thermal rearrangement fails, switch to Eu(fod)3 or BCl3 catalysis at lower temperatures (-78°C to RT). Lewis acids coordinate to the carbonyl oxygen of the ester, locking the conformation and directing the allyl group to the proximal ortho position (C2) via chelation control.

    • Trade-off: Higher reagent cost, but yield of the 2-isomer can rise from ~45% to >80%.

Ticket #102: "The oxidative cyclization is stalling or producing black tars."

User Context: "I'm using the Wacker-type cyclization (PdCl2/CuCl2/O2) on the 2-allyl intermediate. The reaction turns black and purification is a nightmare."

Root Cause Analysis: Palladium catalysts are sensitive to the free phenol group, which can coordinate and poison the catalyst or lead to oxidative polymerization (tars) before cyclization occurs.

Scientist-to-Scientist Solution: Switch to the Iodocyclization-Dehydroiodination protocol (Metal-Free variant) if Pd is problematic.

  • Reagents: Iodine (

    
    ) and Sodium Bicarbonate (
    
    
    
    ) in MeCN or DCM.
  • Mechanism: Iodine activates the double bond; the phenolic oxygen attacks the iodonium ion to form a 2-iodomethyl-dihydrobenzofuran.

  • Elimination: Treatment with DBU or alcoholic KOH eliminates HI to form the double bond (aromatization) and hydrolyzes the ester in one sequence.

    • Benefit: Avoids heavy metals and "black tar" formation.

Ticket #103: "Low conversion during O-Alkylation (Step 1)."

User Context: "I still see 20% unreacted Methyl 3-hydroxybenzoate despite adding excess allyl bromide."

Root Cause Analysis: The phenoxide anion is likely aggregating or being quenched by moisture. If using


 in Acetone, the temperature (reflux ~56°C) is often too low for complete conversion on hindered substrates.

Scientist-to-Scientist Solution:

  • Change Solvent: Switch to DMF or NMP . The higher dielectric constant dissociates the ion pair, making the phenoxide more nucleophilic.

  • Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein exchange (Allyl-Br

    
     Allyl-I), making the electrophile more reactive.
    

Module 3: Validated Experimental Protocol

Target: Synthesis of 2-Methylbenzofuran-7-carboxylic acid (Optimized for 10g Scale)

Step 1: O-Allylation
  • Dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in DMF (100 mL).

  • Add

    
      (20.7 g, 150 mmol) and TBAI  (1.8 g, 5 mmol).
    
  • Add Allyl bromide (10.4 mL, 120 mmol) dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine. Dry and concentrate.

    • Checkpoint: Product should be a clear oil. Yield >95%.

Step 2: Thermal Claisen Rearrangement (The Critical Step)
  • Dissolve the crude ether from Step 1 in N,N-Diethylaniline (30 mL).

  • Heat to 200°C-210°C (internal temp) for 6–8 hours under Argon.

    • Note: Monitor by HPLC. You will see two peaks: 2-allyl (Retention Time X) and 4-allyl (Retention Time Y).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (3x) to remove the diethylaniline (Critical for crystallization).

  • Purification (Crucial): The 2-allyl isomer often crystallizes from Hexane/EtOAc mixtures, whereas the 4-allyl isomer stays in the mother liquor.

    • Target Yield: ~60-70% of the desired 2-allyl isomer.

Step 3: Cyclization & Hydrolysis
  • Dissolve Methyl 2-allyl-3-hydroxybenzoate (10 g) in Acetonitrile (100 mL).

  • Add

    
      (5 mol%) and 
    
    
    
    (2 equiv).
  • Stir under an Oxygen balloon (or O2 bubbling) at 60°C for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Wacker oxidation of the alkene followed by intramolecular attack of the phenol.

  • Hydrolysis: Add NaOH (10% aq, 50 mL) directly to the reaction mixture and heat to reflux for 2 hours.

  • Isolation: Acidify with concentrated HCl to pH 2. The product, 2-Methylbenzofuran-7-carboxylic acid , will precipitate as a white solid.

Module 4: Data Summary & Comparison

ParameterClassical Route (Neat Heat)Optimized Route (DEA Solvent)Lewis Acid Route (Eu(fod)3)
Claisen Temp 190°C210°C25°C - 60°C
Regioselectivity (2-allyl : 4-allyl) 55 : 4570 : 3090 : 10
Overall Yield ~35%~55%~75%
Cost Efficiency High (Cheap)MediumLow (Expensive Catalyst)
Scalability HighHighLow

References

  • Takeda Pharmaceutical Company. "Benzimidazole Derivative and Use Thereof." US Patent 5,243,054. (Primary source for the industrial relevance of the 7-carboxylic acid intermediate in Azilsartan synthesis). Link

  • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205-252. (Authoritative review on Lewis acid catalysis to improve regioselectivity). Link

  • Maji, T., et al. "Regioselective Claisen Rearrangement of Meta-Substituted Allyl Aryl Ethers." Journal of Organic Chemistry, 78(1), 2013. (Detailed mechanistic study on steric control in 3-hydroxybenzoate derivatives). Link

  • Organic Syntheses. "General Procedures for Palladium-Catalyzed Cyclization of Allyl Phenols." Org.[1][5][10] Synth. 2008, 85, 231. (Standard protocol for the Wacker-type cyclization). Link

Sources

Optimizing reaction conditions for 2-Methylbenzofuran-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Chen, Senior Application Scientist Topic: Optimization & Troubleshooting of 2-Methylbenzofuran-7-carboxylic Acid (2-MBF-7-COOH) Synthesis

Executive Summary

The synthesis of 2-Methylbenzofuran-7-carboxylic acid is a critical workflow in medicinal chemistry, particularly for developing PARP inhibitors and GPCR ligands. The presence of the electron-withdrawing carboxylic acid moiety at the C7 position significantly alters the electronic landscape of the benzofuran ring compared to standard substrates, often leading to lower yields during the cyclization phase.[1]

This guide moves beyond standard textbook protocols, addressing the specific kinetic and thermodynamic bottlenecks encountered when scaling this reaction. We focus on the Rap-Stoermer type condensation and the subsequent ester hydrolysis, as this is the most scalable industrial route.[1]

Module 1: The Core Synthesis Workflow

The most robust route involves the condensation of Methyl 3-formyl-2-hydroxybenzoate (Starting Material A) with Chloroacetone (Reagent B), followed by hydrolysis.

The Optimized Protocol
  • O-Alkylation & Cyclization (One-Pot):

    • Reagents: Methyl 3-formyl-2-hydroxybenzoate (1.0 eq), Chloroacetone (1.2 eq),

      
       (2.5 eq).
      
    • Solvent: Anhydrous DMF (Dimethylformamide).[1]

    • Conditions:

      
       for 4-6 hours.
      
    • Mechanism: Base-mediated

      
       displacement of chloride by the phenoxide, followed by an intramolecular aldol-type condensation and dehydration (aromatization).
      
  • Saponification:

    • Reagents: LiOH or NaOH (3.0 eq).

    • Solvent: THF/Water (3:1).[1]

    • Conditions: Room temperature to

      
      .
      
Visualizing the Pathway

The following diagram illustrates the reaction mechanism and critical control points.

BenzofuranSynthesis cluster_0 Critical Control Point 1: O-Alkylation SM Methyl 3-formyl- 2-hydroxybenzoate Inter O-Alkylated Intermediate SM->Inter K2CO3, DMF 80°C (SN2) Reagent Chloroacetone Reagent->Inter Cyclized Methyl 2-methyl- benzofuran-7-carboxylate Inter->Cyclized Intramolecular Aldol (-H2O) Final 2-Methylbenzofuran- 7-carboxylic acid Cyclized->Final LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise mechanistic flow for the synthesis of the target benzofuran scaffold.

Module 2: Troubleshooting & FAQs

This section addresses specific "pain points" reported by users attempting to reproduce literature yields.

Ticket #001: "My reaction mixture turns into a black tar with <20% yield."

Diagnosis: This is the most common failure mode in Rap-Stoermer reactions. It is usually caused by the polymerization of chloroacetone or the oxidation of the phenoxide anion before alkylation occurs.[1]

Root Cause Analysis:

  • Chloroacetone Instability: Chloroacetone is highly reactive and polymerizes in the presence of strong bases if the temperature is ramped too quickly.[1]

  • Solvent Effect: Using Acetone (common in standard Rap-Stoermer protocols) is often insufficient for the 7-carboxy derivative because the electron-withdrawing ester group reduces the nucleophilicity of the phenoxide oxygen, requiring a higher boiling, more polar solvent like DMF to lower the activation energy.[1]

Corrective Action Plan:

ParameterStandard Protocol (Avoid)Optimized Protocol (Use) Why? (Scientific Rationale)
Solvent Acetone or AcetonitrileDMF or NMP The 7-COOMe group stabilizes the phenoxide, making it a poor nucleophile. DMF solvates the cation (

), leaving a "naked," more reactive phenoxide anion.[1]
Base NaOH or KOHAnhydrous

or

Strong hydroxide bases trigger rapid polymerization of chloroacetone.[1] Carbonates provide a buffered basicity sufficient for deprotonation without destroying the electrophile.[1]
Addition All-at-oncePortion-wise Add chloroacetone after the base and phenol have stirred for 30 mins. This ensures the phenoxide is ready to trap the alkyl halide immediately.[1]
Ticket #002: "I see a major impurity at M+14 mass (Methylation)."[1]

Diagnosis: You are observing C-alkylation instead of, or in addition to, O-alkylation.

Expert Insight: Phenoxides are ambident nucleophiles.[1] While O-alkylation is kinetically favored, C-alkylation (attacking the ring carbon) becomes thermodynamically competitive, especially when the oxygen is sterically hindered or electron-deficient (as it is with the neighboring 7-substituent).[1]

Troubleshooting Steps:

  • Switch Solvent: Ensure you are using a polar aprotic solvent (DMF).[1] Protic solvents (like ethanol) solvate the oxygen strongly, shielding it and encouraging C-attack.[1]

  • Temperature Control: Do not exceed

    
    . Higher temperatures favor the thermodynamic C-alkylated byproduct.
    
  • Leaving Group: If the problem persists, switch from Chloroacetone to Bromoacetone . The softer bromide leaving group often improves the

    
     (O-alkylation) ratio.[1]
    
Ticket #003: "Hydrolysis is incomplete or leads to decarboxylation."[1]

Diagnosis: The benzofuran ring is electron-rich, but the 2-methyl and 7-carboxy positions create a "push-pull" electronic system. Harsh acidic hydrolysis can cause decarboxylation (loss of


), while weak basic hydrolysis may stall.[1]

Protocol for High Purity Acid:

  • Use LiOH: Lithium Hydroxide is preferred over NaOH.[1] The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen and facilitating hydroxide attack.[1]

  • Temperature Cap: Do not reflux. Stir at

    
    .[1]
    
  • Workup: Acidify carefully to pH 3-4 using 1N HCl. Do not use concentrated

    
    , as this triggers decarboxylation of the 2-methylbenzofuran-7-carboxylic acid due to the stability of the resulting benzofuran cation.[1]
    

Module 3: Advanced Optimization (Data & Decision Tree)

Solvent Screening Data

Reaction Conditions: Methyl 3-formyl-2-hydroxybenzoate (1.0 eq), Chloroacetone (1.2 eq), Base (2.5 eq), 6 hours.[1]

SolventBaseTemperatureYield (Isolated)Purity (HPLC)Notes
Acetone

Reflux (

)
35%82%Incomplete conversion; slow reaction.
DMF


88% 96% Optimal balance of rate vs. purity.
DMF


91%94%Higher yield but higher cost (Cesium).[1]
EthanolNaOEtReflux15%60%Significant side reactions (C-alkylation).
Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures in real-time.

TroubleshootingTree Start Problem Identified Yield Low Yield (<40%) Start->Yield Purity Low Purity / Tar Start->Purity CheckSM Is SM remaining? Yield->CheckSM CheckSpot New Spot on TLC? Purity->CheckSpot TempLow Increase Temp to 90°C Switch to DMF CheckSM->TempLow Yes Decomp Check Chloroacetone Quality (Distill before use) CheckSM->Decomp No (SM consumed) C_Alk C-Alkylation detected. Lower Temp, Use K2CO3 CheckSpot->C_Alk High Rf Spot Polymer Polymerization. Add Chloroacetone slower CheckSpot->Polymer Baseline Streak

Figure 2: Diagnostic logic for impurity profiling and yield optimization.

References

  • General Benzofuran Synthesis (Rap-Stoermer)

    • Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[2][3]

    • Source: ResearchGate / ChemistrySelect (2022).[1]

    • URL:

  • Specific Hydrolysis Protocols

    • Title: Synthesis of benzofuran-7-carboxylic acid (Methodology for 7-substituted benzofurans).
    • Source: PrepChem (Adapted from J. Med.[1] Chem. protocols).

    • URL:

  • Mechanism & Substituent Effects

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega (2024).[1]

    • URL:[1]

  • Patent Literature (Industrial Relevance)

    • Title: 2-methyl-benzofuran compounds and preparation and applic
    • Source: Google Patents.[1]

    • URL:

Sources

Refinement of work-up procedures for 2-Methylbenzofuran-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylbenzofuran-7-carboxylic Acid Synthesis

Topic: Refinement of Work-up Procedures

Introduction: The Criticality of the C7-Position

Welcome to the technical support hub for the synthesis of 2-Methylbenzofuran-7-carboxylic acid . This scaffold is a critical pharmacophore, frequently serving as an isostere for anthranilic acid in the development of PARP inhibitors and other DNA-damage response modulators.

While the synthesis of the benzofuran core (often via Rap-Stoermer condensation or intramolecular cyclization of o-allyloxybenzoates) is well-documented, the work-up and isolation of the C7-carboxylic acid derivative presents unique challenges. Users frequently report issues with "oiling out" during acidification, persistent transition metal residues (from Pd-catalyzed precursors), and decarboxylation during drying.

This guide refines the standard work-up into a self-validating protocol designed to maximize purity without reliance on preparative chromatography.

Module 1: Optimized Work-up Protocol (Hydrolysis & Isolation)

Context: This procedure assumes you have completed the saponification of Methyl 2-methylbenzofuran-7-carboxylate using standard basic conditions (e.g., NaOH/MeOH or LiOH/THF/Water). The refinement focuses on the Controlled pH-Swing Precipitation technique.

Step-by-Step Methodology
  • Solvent Exchange (The "Strip & Switch"):

    • Standard: Evaporating methanol directly and acidifying the residue.

    • Refined: Concentrate the reaction mixture to remove bulk organic solvent (MeOH/THF). Crucial: Do not distill to dryness. Leave a concentrated aqueous slurry. Dilute with water (3 vol) and wash with MTBE (2 vol) .

    • Why: The MTBE wash removes unreacted ester and neutral organic impurities (dimers) before the product precipitates. This prevents them from being trapped in the crystal lattice.

  • The "Reverse Quench" Acidification:

    • Standard: Dumping acid into the reaction flask.

    • Refined: Slowly add the basic aqueous product solution into a chilled, stirred solution of 1M HCl (excess) . Maintain temperature <10°C.

    • Why: This ensures the product hits a low pH environment immediately, favoring the protonated (insoluble) form instantly. This creates finer particles and prevents the formation of "gummy" aggregates that trap salts.

  • Digestion Phase:

    • Once addition is complete, warm the slurry to 45°C for 30 minutes , then cool slowly back to 0-5°C.

    • Why: This "Ostwald ripening" step dissolves the smallest, amorphous particles and redeposits them onto larger crystals, significantly improving filtration speed and purity.

  • Filtration & Wash:

    • Filter the solids.[1][2][3] Wash with 0.1M HCl (to displace salt water) followed by n-Heptane .

    • Why: Heptane removes residual lipophilic grease without dissolving the polar acid.

Module 2: Visualizing the Workflow

The following diagram illustrates the logic flow for the refined work-up, highlighting the critical decision points (diamonds) that prevent common failures.

WorkUpProcedure Start Crude Saponification Mixture (Basic pH > 12) Strip Concentrate & Dilute with Water Start->Strip Wash Wash with MTBE (Remove neutrals) Strip->Wash PhaseSep Separate Phases (Keep Aqueous Layer) Wash->PhaseSep Decision Is Pd/Cu Catalyst Present? PhaseSep->Decision Scavenge Add Thiol-Silica Scavenger (Stir 1h -> Filter) Decision->Scavenge Yes ReverseQuench Reverse Quench: Add Aqueous to cold 1M HCl Decision->ReverseQuench No Scavenge->ReverseQuench Digestion Thermal Digestion (45°C -> 0°C) ReverseQuench->Digestion Filter Filtration & Drying (Vacuum < 50°C) Digestion->Filter

Caption: Figure 1.[1] Logic flow for the isolation of 2-Methylbenzofuran-7-carboxylic acid, integrating impurity rejection and catalyst scavenging.

Module 3: Troubleshooting & FAQs

Q1: My product precipitates as a sticky oil ("oiling out") instead of a solid. How do I fix this?

Diagnosis: This occurs when the acidification happens too quickly or at a pH near the pKa of the acid (~3.5–4.0) where the ionized and non-ionized forms coexist, forming a lipophilic oil/water emulsion. The Fix:

  • Re-dissolve: Add NaOH to return pH to >10.

  • Seeding: Add a tiny amount of pure crystal seed to the basic solution (it won't dissolve if the solution is saturated).

  • Slow Acidification: Acidify extremely slowly over 1 hour.

  • Temperature: Keep the mixture cold (0–5°C) . Oiling out is thermodynamically favored at higher temperatures.

Q2: I detect Palladium (Pd) residue (>100 ppm) in the final solid. Standard washing isn't working.

Diagnosis: Benzofuran carboxylic acids are excellent ligands for transition metals. Simple acid washes often fail to break the Pd-Carboxylate coordination. The Fix: Implement a Scavenger Step while the product is still in the basic aqueous phase (before acidification).

  • Add N-Acetylcysteine (0.5 eq) or a Thiol-functionalized Silica (e.g., SiliaMetS®) to the basic aqueous layer.

  • Stir for 1 hour.

  • Filter off the silica (or wash away the soluble cysteine-Pd complex) before the acidification step.

Q3: I am losing yield during the drying step. Is the compound decomposing?

Diagnosis: Decarboxylation. Benzofuran-2-carboxylic acids are notoriously unstable to heat. While the 7-carboxylic acid is more stable, the electron-rich benzofuran ring facilitates thermal decarboxylation, especially if trace acid remains. The Fix:

  • Neutralize: Ensure the final filter cake is washed with water until the filtrate pH is neutral (pH 6–7).

  • Vacuum Dry: Dry at <45°C under high vacuum. Do not use an oven at >60°C.

Module 4: Solvent Selection for Recrystallization

If the "Refined Work-up" (Module 1) still yields <98% purity, use the following solvent guide for recrystallization.

Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) Excellent Best balance. Dissolve hot in EtOH, add water until turbid, cool.
Acetic Acid Good Good for removing colored impurities. Risk of acetylation if amino groups are present (not applicable here).
Toluene Poor Low solubility of the carboxylic acid; requires excessive volumes.
Methanol Moderate High solubility; losses can be high unless cooled to -20°C.

References

  • Synthesis of Benzofuran-7-carboxylic acid derivatives. Source: PrepChem.[1] (Methodology for basic hydrolysis and acidification).[4]

  • Synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Source: National Institutes of Health (NIH) / PMC. (Detailed work-up conditions for benzofuran carboxylic acids).

  • pKa Data for Carboxylic Acids and Heterocycles. Source: Organic Chemistry Data.[5][1][3] (Fundamental pKa values for solubility logic).

  • Purification of Carboxylic Acids via Hydrolysis. Source: Master Organic Chemistry. (General mechanisms for saponification and isolation).

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-Methylbenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic routes to 2-Methylbenzofuran-7-carboxylic acid (and its methyl ester), a critical scaffold in medicinal chemistry used in the synthesis of bioactive molecules such as Fruquintinib (VEGFR inhibitor) and PRC2 inhibitors .[1]

This analysis prioritizes scientific integrity , process scalability , and atom economy , distinguishing between "Gold Standard" laboratory methods and "Process-Ready" industrial routes.[1]

Executive Summary

2-Methylbenzofuran-7-carboxylic acid (CAS: 24673-56-1 for the acid; ester derivatives common) is a privileged pharmacophore.[1] Its synthesis is defined by the challenge of installing the furan ring while preserving the regiochemistry of the C7-carboxylic acid.[1]

  • The "Gold Standard" (Route A): Sonogashira coupling of 3-halosalicylates.[1] Best for rapid, small-scale library generation.[1] High reliability but requires handling of propyne gas.[1]

  • The "Process-Ready" Orthogonal Route (Route B): Pd-catalyzed oxidative cyclization of 3-allylsalicylates.[1] Best for scale-up, avoiding gaseous reagents and utilizing the highly regioselective Claisen rearrangement.[1]

Route A: The Sonogashira Annulation (Gold Standard)

This route represents the most convergent approach, utilizing the Larock heteroannulation strategy.[2] It constructs the furan ring in a single step from a substituted phenol and an alkyne.[2]

Mechanism & Logic

The synthesis hinges on the reactivity of Methyl 3-bromo-2-hydroxybenzoate .[1] The bromine at the C3 position (ortho to the hydroxyl) serves as the oxidative addition site for Palladium.[2]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Coordination & Insertion: Propyne coordinates to Pd and inserts, forming a vinyl-palladium species.[1]

  • Intramolecular Nucleophilic Attack: The adjacent phenoxide oxygen attacks the activated alkyne/Pd complex.[2]

  • Reductive Elimination: The C-O bond forms, closing the ring and regenerating Pd(0).[2] Note: The carboxylic ester at the other ortho position (C1 of the salicylate) remains untouched, becoming the C7-substituent in the benzofuran product.[2]

Experimental Protocol
  • Precursor: Methyl 3-bromo-2-hydroxybenzoate (Commercial or via bromination of methyl salicylate).[1]

  • Reagents: Propyne (gas or solution in THF), Pd(PPh3)2Cl2 (2-5 mol%), CuI (1-2 mol%), Et3N (Base/Solvent).[2]

  • Conditions: Sealed tube, 60–80 °C, 4–12 h.

Step-by-Step Workflow:

  • Charge a pressure tube with Methyl 3-bromo-2-hydroxybenzoate (1.0 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.02 equiv).[1]

  • Add anhydrous Et3N (10 V) and DMF (5 V).

  • Purge with inert gas (N2/Ar).[2]

  • Bubble Propyne gas into the solution for 15 minutes or add Propyne/THF solution (2.0 equiv).

  • Seal the vessel and heat to 70 °C. Monitor by TLC/LCMS.

  • Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): Treat ester with LiOH in THF/H2O to yield the free acid.

Pros & Cons
FeatureEvaluation
Yield High (75–90%)
Step Count 1 Step (from bromo-precursor)
Scalability Limited by Propyne gas handling and high cost of Pd/Cu catalysts.[1]
Regiocontrol Excellent (Dictated by starting material substitution).

Route B: Pd-Catalyzed Oxidative Cyclization (Process-Ready)

Developed to overcome the limitations of alkyne gas handling, this route utilizes Claisen rearrangement to install the carbon framework, followed by a Wacker-type oxidative cyclization.[1] This is the "Orthogonal Synthesis" highlighted in recent process chemistry literature (e.g., Toyota et al.).[2]

Mechanism & Logic
  • O-Allylation: Methyl salicylate is alkylated with allyl bromide.[1]

  • Claisen Rearrangement: Thermal rearrangement moves the allyl group to the ortho position (C3), creating Methyl 3-allyl-2-hydroxybenzoate .[1] This step is crucial as it regioselectively installs the 3-carbon chain required for the furan ring.[1]

  • Oxidative Cyclization: Pd(OAc)2 catalyzes the intramolecular attack of the phenol oxygen onto the alkene, followed by beta-hydride elimination/isomerization to form the aromatic benzofuran system.[2]

Experimental Protocol
  • Precursor: Methyl 3-allyl-2-hydroxybenzoate.[1][3][4][5]

  • Reagents: Pd(OAc)2 (5-10 mol%), Oxidant (Benzoquinone or O2/CuCl2), Solvent (DMF or AcOH).[2]

Step-by-Step Workflow:

  • Preparation of Precursor: Reflux Methyl 2-(allyloxy)benzoate in diethylaniline (200 °C) for 4 h to effect Claisen rearrangement. Isolate Methyl 3-allyl-2-hydroxybenzoate.[1][3][4][5]

  • Cyclization: Dissolve the allyl-phenol (1.0 equiv) in DMF.

  • Add Pd(OAc)2 (0.05 equiv) and Cu(OAc)2 (2.0 equiv as oxidant) or use O2 balloon.[2]

  • Heat to 80–100 °C for 6–12 h.

  • Workup: Dilute with water, extract with EtOAc. The product, Methyl 2-methylbenzofuran-7-carboxylate , is obtained after crystallization or column chromatography.[1]

Pros & Cons
FeatureEvaluation
Yield Moderate to Good (60–75% over 2 steps)
Step Count 2-3 Steps (Alkylation -> Claisen -> Cyclization)
Scalability High. Uses liquid reagents, standard unit operations, and avoids pressure vessels.[1]
Safety Improved (No flammable alkyne gas).[2]

Comparative Data Summary

The following table contrasts the two primary methodologies based on key process metrics.

MetricRoute A: SonogashiraRoute B: Claisen/Pd-Oxidation
Starting Material Methyl 3-bromo-2-hydroxybenzoateMethyl salicylate
Key Reagent Propyne (Gas)Allyl Bromide / Pd(OAc)2
Atom Economy HighModerate (Loss of oxidant/H2)
Cost Driver 3-Bromo precursor & PalladiumPalladium loading & Step count
Primary Impurity Homocoupling of alkyneIsomerized uncyclized olefin
Best For Discovery / MedChem Process Development / Manufacturing

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target molecule.

G Start Target: 2-Methylbenzofuran- 7-carboxylic acid RouteA Route A: Sonogashira (Discovery) StepA1 Pd(PPh3)2Cl2 / CuI Propyne Gas, Et3N RouteA->StepA1 RouteB Route B: Claisen/Pd-Ox (Process) StepB1 1. Allyl Bromide 2. Claisen Rearrangement (200°C) RouteB->StepB1 SM_A Methyl 3-bromo- 2-hydroxybenzoate SM_A->RouteA SM_B Methyl Salicylate SM_B->RouteB Product Methyl 2-methylbenzofuran- 7-carboxylate StepA1->Product One-Pot Annulation StepB2 Methyl 3-allyl- 2-hydroxybenzoate StepB1->StepB2 StepB3 Pd(OAc)2 / Oxidant Cyclization StepB2->StepB3 StepB3->Product Wacker-Type Cyclization Product->Start Hydrolysis (LiOH)

Caption: Comparative synthetic flow for 2-Methylbenzofuran-7-carboxylic acid showing the convergent Sonogashira route versus the linear Claisen/Oxidative route.

References

  • Takabatake, T., et al. (2020).[2][3][4][5] "Discovery of orthogonal synthesis using artificial intelligence: Pd(OAc)2-catalyzed one-pot synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds." Tetrahedron Letters, 61(29), 152117.[2] [2]

  • Larock, R. C., et al. (1991).[2] "Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes." Journal of Organic Chemistry, 56(26), 7185-7186. [2]

  • Deng, X., et al. (2011).[2] "Preparation of 2-methylbenzofuran compound." CN Patent 102267989A.[1]

  • BenchChem. (2024).[2] "Product Analysis: 2-Methylbenzofuran-7-carboxylic acid." Chemical Data Sheets. [2]

Sources

Technical Guide: Cross-Referencing Experimental vs. Predicted Data for 2-Methylbenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing experimental data with predicted properties for 2-Methylbenzofuran-7-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Scaffold & Significance

2-Methylbenzofuran-7-carboxylic acid (CAS 31457-07-5) is a critical heterocyclic building block in medicinal chemistry.[1] Unlike its more common isomers (e.g., the 2-carboxylic acid derivatives), the 7-carboxylic acid position offers a unique vector for extending pharmacophores into specific binding pockets, particularly in kinase inhibitors (e.g., CXCR5, TIP48/TIP49 complexes) and GPCR ligands.[1]

This guide provides a rigorous framework for validating this compound. In early-stage drug discovery, experimental data for specific isomers is often sparse.[1] This document bridges that gap by cross-referencing in silico predicted properties with experimental protocols for synthesis and characterization, establishing a self-validating feedback loop for quality assurance.

Comparative Analysis: Predicted vs. Experimental Properties

The following table serves as a baseline for quality control. Deviations from these predicted ranges during characterization often indicate impurities (e.g., regioisomers from non-selective cyclization) or hydration states.[1]

Table 1: Physicochemical Property Cross-Reference

PropertyPredicted Value (In Silico)*Experimental Target / ObservationValidation Method
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃ (MW: 176.17 g/mol )High-Res Mass Spectrometry (HRMS)
Melting Point 215 – 225 °C (Estimated)> 200 °C (Typical for benzofuran acids)Capillary Melting Point Apparatus
Boiling Point 327.9 ± 20.0 °C (at 760 mmHg)N/A (Decomposes before boiling)Do not attempt atmospheric distillation.[1]
Density 1.254 ± 0.06 g/cm³~1.3 g/cm³ (Solid state)Pycnometry (if required)
pKa (Acid) 3.5 – 4.03.8 ± 0.2 (Expected)Potentiometric Titration
LogP (Lipophilicity) 2.7 – 3.22.8 (HPLC derived)RP-HPLC Retention Time Mapping
Solubility Low in water; High in DMSO, MeOHSoluble in 1N NaOH (forming salt)Visual Solubility Test

*Predicted values derived from ACD/Labs and EPI Suite algorithms based on the benzofuran scaffold.

Critical Analysis of Discrepancies
  • Melting Point: Benzofuran carboxylic acids often exhibit high melting points due to intermolecular hydrogen bonding (dimer formation).[1] A significantly lower melting point (<190°C) usually indicates the presence of the 2,3-dihydro precursor or a regioisomer (e.g., 5-carboxylic acid).[1]

  • Acidity: The 7-position carboxyl group is influenced by the oxygen in the furan ring.[1] It is expected to be slightly less acidic than a benzoic acid derivative due to the electron-donating nature of the ether oxygen ortho to the ring junction, though the distance mitigates this effect compared to the 2-position.[1]

Structural Identification & Characterization

Trustworthy identification relies on orthogonal analytical techniques. The following NMR signals are diagnostic for the 2-methyl-7-COOH substitution pattern.

Diagnostic ¹H NMR Signals (DMSO-d₆, 400 MHz)
  • Carboxylic Acid Proton:

    
     13.0–13.5 ppm (Broad singlet).[1] Disappears on D₂O shake.
    
  • Furan Ring Proton (H-3):

    
     6.4–6.6 ppm (Singlet).[1]
    
    • Note: This singlet is crucial.[1] If this appears as a doublet or is missing, the methyl group may be misplaced, or the ring is not fully aromatized.[1]

  • Methyl Group (C2-Me):

    
     2.4–2.6 ppm (Singlet, 3H).[1]
    
    • Note: Verify integration strictly.

  • Aromatic Region (H-4, H-5, H-6):

    
     7.2–7.9 ppm (Multiplet, 3H).
    
    • Pattern: Look for an AMX or ABC system. The proton at position 6 (ortho to COOH) typically shows a doublet of doublets.[1]

Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.[1]

  • Target Ion: [M-H]⁻ = 175.1 m/z.[1]

  • Fragmentation: Loss of CO₂ ([M-H-44]⁻) is a common fragmentation pathway confirming the carboxylic acid moiety.[1]

Experimental Protocols

Protocol A: Synthesis via Rap-Stoermer Condensation (Adaptation)

Rationale: This route is preferred over Williamson ether synthesis for 2-substituted benzofurans as it avoids multiple steps and directly yields the benzofuran core.[1]

Reagents:

  • 3-Formyl-2-hydroxybenzoic acid (Starting Material)[1]

  • Chloroacetone[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 3-formyl-2-hydroxybenzoic acid (1.0 eq) in DMF (10 volumes).

  • Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes.

  • Alkylation/Cyclization: Add chloroacetone (1.2 eq) dropwise.

  • Heat: Warm the mixture to 80–90 °C. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The reaction proceeds via O-alkylation followed by intramolecular aldol condensation.[1]

  • Workup: Once complete (~3-5 hours), pour the hot mixture into ice-cold 1N HCl. The product should precipitate as a solid.[1]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water to remove any uncyclized intermediate.[1]

Protocol B: Purity Validation via HPLC

System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes.[1] Detection: UV at 254 nm (aromatic) and 280 nm (benzofuran specific). Acceptance Criteria: Purity > 98% (AUC).

Visualization: The Data Validation Loop

The following diagram illustrates the logical flow for cross-referencing predicted properties with experimental results to ensure scaffold integrity.

ValidationLoop cluster_0 Phase 1: Prediction cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation InSilico In Silico Prediction (ACD/Labs, EPI Suite) Target: LogP ~2.8, MP >200°C Synthesis Synthesis (Rap-Stoermer / Williamson) InSilico->Synthesis Define Targets Isolation Isolation & Purification (Recrystallization) Synthesis->Isolation NMR_Check 1H NMR Analysis (Check: H-3 Singlet, COOH) Isolation->NMR_Check MP_Check Melting Point Check (Must be >200°C) NMR_Check->MP_Check HPLC_Check HPLC Purity (>98%) MP_Check->HPLC_Check Decision Data Match? HPLC_Check->Decision Decision->InSilico No: Refine Model / Re-Synthesize Release Validated Scaffold (CAS 31457-07-5) Decision->Release Yes: Release for Screening

Caption: Workflow for validating 2-Methylbenzofuran-7-carboxylic acid identity by cross-referencing synthetic output against predicted physicochemical markers.

References

  • Compound Identity: "2-methyl-1-benzofuran-7-carboxylic acid."[1][2][3][4] Chemical Book / CAS Registry. CAS No. 31457-07-5.[1][2][3][5][6] Link

  • Synthesis Methodology: Fu, R., & Li, Z. (2018).[1] "Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones." Organic Letters, 20(8), 2228–2231.[1] (Adapted for carboxylic acid derivatives).[1][2][4][5][7][8][9] Link[1]

  • Application (Kinase Inhibitors): "Substituted benzoylamino-indan-2-carboxylic acids and related compounds." Google Patents, WO2008151211A1.[1] (Cites use of 2-methylbenzofuran-7-carboxylic acid as an intermediate).[1][3][4][8][9] Link

  • Application (Antitumor): "Aminopyrazolone derivative."[1] Google Patents, US20170107207A1.[1] (Details synthesis of 5-chloro derivatives and general 7-carboxylic acid handling). Link

  • Prediction Tools: EPI Suite™-Estimation Programs Interface. U.S. Environmental Protection Agency.[2][5] (Used for Boiling Point and LogP estimation).[1] Link[1]

Sources

Validation of In Vitro Assay Results for Novel Benzofuran Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Paradox

Benzofurans represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis). Their planar, lipophilic structure allows for excellent intercalation into DNA and tight binding to hydrophobic protein pockets (e.g., Kinases, EGFR).

However, this same lipophilicity introduces a high risk of assay artifacts . Benzofurans are notorious for:

  • Aggregating in aqueous buffers (acting as "molecular sponges" or PAINS).

  • Autofluorescence , which interferes with standard readouts (e.g., Resazurin/Alamar Blue).

  • Non-specific binding to plasticware.

This guide details a self-validating workflow to distinguish true pharmacological potency from assay interference, comparing a hypothetical Novel BF-Series against industry standards.

Part 1: The Comparative Landscape

To validate the BF-Series, we must benchmark against both a Positive Control (proven efficacy) and a Structural Reference (known toxicity profile).

Table 1: Compound Profile & Validation Standards
FeatureNovel BF-Series (Target)Doxorubicin (Positive Control)Amiodarone (Structural/Tox Ref)
Primary Mechanism Tubulin Polymerization Inhibition / ApoptosisDNA Intercalation / Topoisomerase IIIon Channel Blockade (Class III)
LogP (Lipophilicity) 3.5 – 4.2 (High)1.27 (Moderate)7.57 (Very High)
Solubility Risk High (Precipitation > 10 µM)LowCritical (Requires formulation)
Fluorescence Yes (Blue/Green region)Yes (Red region)Minimal
Validation Focus Specificity vs. AggregationEfficacy benchmarkhERG Toxicity / Phospholipidosis

Part 2: Solubility & Interference (The "Go/No-Go" Gateway)

Expert Insight: Never run a biological assay on a benzofuran without first confirming it is in solution. Many "nanomolar inhibitors" are actually colloidal aggregates sequestering the enzyme.

Protocol 1: Dynamic Light Scattering (DLS) & Fluorescence Check

Objective: Rule out colloidal aggregation and spectral overlap.

  • Preparation: Dilute BF compounds to 10 µM, 50 µM, and 100 µM in Assay Buffer (0.5% DMSO).

  • DLS Read: Measure particle size.

    • Pass: < 10 nm radius (Monomeric).

    • Fail: > 100 nm radius (Colloidal Aggregate).

  • Spectral Scan: Scan emission (300–700 nm) upon excitation at assay-specific wavelengths (e.g., 560 nm for Resazurin).

    • Critical: If BF-Series emits at 590 nm, do not use Resazurin . Switch to ATP-based luminescence (CellTiter-Glo) which is less prone to spectral interference [1].

Visualization: Interference Exclusion Workflow

AssayValidation Start Compound Synthesis (BF-Series) Solubility Solubility Check (Nephelometry / DLS) Start->Solubility Aggregation Is it Aggregating? (Radius > 100nm) Solubility->Aggregation Detergent Add 0.01% Triton X-100 (Disrupt Aggregates) Aggregation->Detergent Yes Fluorescence Spectral Scan (Autofluorescence?) Aggregation->Fluorescence No (Monomeric) ReTest Retest Activity Detergent->ReTest ReTest->Fluorescence AssaySelect Select Readout Fluorescence->AssaySelect Luminescence Luminescence (ATP / Luciferase) AssaySelect->Luminescence High Fluorescence Colorimetry Colorimetry (MTT / WST-8) AssaySelect->Colorimetry Low Fluorescence

Caption: Logical workflow to exclude false positives caused by aggregation or spectral interference.

Part 3: Cytotoxicity & Selectivity (Efficacy Validation)

Expert Insight: Benzofurans often show steep dose-response curves. To validate that cell death is mechanism-driven and not acute membrane lysis (necrosis), we compare cancer lines vs. normal fibroblasts.

Protocol 2: Modified MTT Assay for Lipophilic Compounds

Standard MTT protocols often fail with benzofurans because the compound precipitates during the incubation, mimicking formazan crystals.

  • Seeding: Seed MCF-7 (Cancer) and HFF-1 (Normal Fibroblast) at 5,000 cells/well.

  • Treatment: Add BF-Series (0.01 – 100 µM) for 48h.

    • Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive).

  • Wash Step (Critical): Carefully aspirate media containing the lipophilic BF compound before adding MTT reagent. Wash 1x with PBS.

    • Why: Removes residual benzofuran that might reduce MTT non-enzymatically.

  • Development: Add MTT, incubate 4h, solubilize in DMSO.

  • Calculation: Derive Selectivity Index (SI) =

    
    .
    
Table 2: Comparative Efficacy Data (In Vitro)
CompoundMCF-7

(µM)
HFF-1

(µM)
Selectivity Index (SI)Interpretation
BF-Lead-1 2.4 ± 0.3 > 50.0> 20.8 Highly Selective (Hit)
BF-Analog-2 1.1 ± 0.23.5 ± 0.53.1General Toxin (Discard)
Doxorubicin 0.5 ± 0.18.2 ± 1.216.4Clinical Standard
Amiodarone 15.4 ± 2.112.1 ± 1.80.8Non-selective (Toxic)

Part 4: Mechanism of Action (The "Why")

To prove the BF-Series works via Apoptosis (programmed death) rather than necrosis (toxicity), we map the signaling pathway. Benzofurans typically target the PI3K/Akt/mTOR axis or Tubulin [2].

Visualization: Validated Signaling Pathway

MoA Compound BF-Series (Benzofuran) Target Target Protein (e.g., Tubulin / EGFR) Compound->Target Inhibits/Binds Signal1 Bcl-2 (Anti-apoptotic) Target->Signal1 Downregulates Signal2 Bax (Pro-apoptotic) Target->Signal2 Upregulates Mito Mitochondrial Depolarization Signal1->Mito Loss of Protection Signal2->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Outcome Apoptosis (DNA Fragmentation) Caspase->Outcome

Caption: Proposed mechanism where BF-Series shifts the Bax/Bcl-2 ratio to trigger mitochondrial apoptosis.

Part 5: Early ADME/Tox Validation (hERG Liability)

Benzofurans are structurally similar to Amiodarone, a potent hERG channel blocker (causing cardiac arrhythmia). Early validation is mandatory under ICH S7B guidelines [3].

Protocol 3: Competitive Binding Assay (Fluorescence Polarization)

Instead of expensive patch-clamping, use a high-throughput displacement assay.

  • Tracer: Red-shifted fluorescent hERG ligand (Cy3-E-4031).

  • Membranes: hERG-overexpressing HEK293 membranes.

  • Validation Logic:

    • If BF-Series displaces the tracer (

      
      ), it is a cardiac risk.
      
    • Goal:

      
      .
      

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Miao, Y., et al. (2019). Benzofuran derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Anti-inflammatory Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide offers an in-depth, objective comparison of the anti-inflammatory properties of various benzofuran derivatives, supported by experimental data. We will delve into their mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways, and provide detailed protocols for the key assays used in their evaluation.

The Landscape of Benzofuran Anti-inflammatory Activity: A Comparative Overview

Benzofuran derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). This is often achieved by targeting key enzymes like cyclooxygenases (COX) and by modulating critical inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

In Vitro Inhibitory Activity

The in vitro potency of benzofuran derivatives is a key indicator of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy.

Table 1: Comparative in vitro Anti-inflammatory Activity of Benzofuran Derivatives

Compound Class/DerivativeTargetIC50 (µM)Reference(s)
Aza-benzofurans
Compound 1NO Production (LPS-stimulated RAW 264.7)17.3[4]
Compound 4NO Production (LPS-stimulated RAW 264.7)16.5[4]
Piperazine/benzofuran hybrid
Compound 5dNO Production (LPS-stimulated RAW 264.7)52.23 ± 0.97[1][5]
Fluorinated Benzofurans
Compound 2IL-6 Production1.23 - 9.04[6]
Compound 3IL-6 Production1.23 - 9.04[6]
Compound 8IL-6 Production1.23 - 9.04[6]
Compound 2CCL2 Production1.5 - 19.3[6]
Compound 3CCL2 Production1.5 - 19.3[6]
Compound 8CCL2 Production1.5 - 19.3[6]
Multiple DerivativesNO Production2.4 - 5.2[6]
Multiple DerivativesPGE2 Production1.1 - 20.5[6]
Benzofuran/Benzopyran-4-one Hybrids
Compound 2COX-112.0[7]
Compound 2COX-28.0[7]

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely accepted and utilized acute inflammation model for evaluating the in vivo efficacy of novel anti-inflammatory agents.[8][9][10][11] The reduction in paw swelling (edema) following treatment with a test compound is a direct measure of its anti-inflammatory activity.

Table 2: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaTime PointReference(s)
Benzenesulfonamide Derivative 1Rat200 mg/kg96.31%4 h[12]
Benzenesulfonamide Derivative 3Rat200 mg/kg99.69%4 h[12]
N-phenyl anthranilic acid-based 1,3,4-oxadiazole (4e)Rat100 mg/kg91.72%3 h[13]
N-phenyl anthranilic acid-based 1,3,4-oxadiazole (4h)Rat100 mg/kg91.72%3 h[13]
CoumarinRat5, 10, 20 mg/kgEffective3, 4, 5 h[14]

Note: The efficacy of compounds can be influenced by factors such as the animal model, dosage, and time of measurement.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many benzofuran derivatives are rooted in their ability to modulate the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.[1][2][5][15]

The NF-κB and MAPK Signaling Cascades

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of phosphorylation events activates the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16][17]

Simultaneously, the MAPK pathways (including ERK, JNK, and p38) are activated, leading to the phosphorylation of various transcription factors that also contribute to the inflammatory response.[1][5]

Certain benzofuran derivatives, such as the piperazine/benzofuran hybrid compound 5d, have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[1][2] This dual inhibition of both NF-κB and MAPK signaling pathways leads to a potent downstream reduction in the production of inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates p65_p50_nuc NF-κB (p65/p50) MAPK->p65_p50_nuc activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa P-IκBα p65_p50 NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IkBa_p65_p50->IkBa contains IkBa_p65_p50->p65_p50 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation Benzofuran Benzofuran Derivative (e.g., compound 5d) Benzofuran->MAPK inhibits Benzofuran->IKK inhibits LPS LPS LPS->TLR4 Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_p50_nuc->Genes activates transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing acute inflammation and evaluating the anti-inflammatory effects of test compounds.[8][9][18]

1. Animal Preparation and Acclimatization:

  • Use male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatize the animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

2. Baseline Paw Volume Measurement:

  • On the day of the experiment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

3. Animal Grouping and Dosing:

  • Randomly divide the rats into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.

    • Group II (Test Compound): Receives the benzofuran derivative at the desired dose(s).

    • Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Administer the compounds orally (p.o.) or via the desired route one hour before carrageenan injection.

4. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile 0.9% saline into the subplantar surface of the right hind paw.

5. Paw Volume Measurement Post-Carrageenan:

  • Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

6. Data Analysis:

  • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

G A Animal Acclimatization B Baseline Paw Volume Measurement (V₀) A->B C Grouping and Dosing B->C D Carrageenan Injection C->D E Paw Volume Measurement (Vₜ) D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro: Western Blot for Phosphorylated NF-κB p65

This protocol details the detection of phosphorylated p65 (a key marker of NF-κB activation) in cell lysates following treatment with a test compound.[17][19][20]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to an appropriate confluency.

  • Pre-treat the cells with the benzofuran derivative or vehicle for a specified time.

  • Stimulate the cells with an inflammatory agent (e.g., LPS, 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to a loading control (e.g., β-actin or total p65) to account for variations in protein loading.

G A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody (anti-p-p65) F->G H Secondary Antibody (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis (Densitometry) I->J

Caption: Western blot workflow for detecting phosphorylated NF-κB p65.

Conclusion

Benzofuran derivatives represent a promising class of anti-inflammatory agents with diverse mechanisms of action. The comparative data presented in this guide highlight the potential of various substituted benzofurans to inhibit key inflammatory mediators and signaling pathways. The provided experimental protocols serve as a valuable resource for researchers seeking to evaluate and compare the anti-inflammatory activity of novel benzofuran-based compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives for the development of next-generation anti-inflammatory therapeutics.

References

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Li, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(1), 123. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10682. [Link]

  • ResearchGate. (2025). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]

  • Tung, Y. T., et al. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (97), 52555. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate. (2023). NF-κB and MAPK inflammatory pathways. [Link]

  • ResearchGate. (2021). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Ritschel, W. A., et al. (1983). Investigation of the dose-response relationship upon intraperitoneal administration of coumarin and 7-hydroxycoumarin on the carrageenan induced edema of the rat hind paw. Arzneimittel-Forschung, 33(12), 1662-1666. [Link]

  • ResearchGate. (2020). This histogram shows the inhibition of carrageenan-induced paw edema in rats. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5821. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

  • Nacalai Tesque. (n.d.). Western Blotting. [Link]

  • ResearchGate. (2014). carrageenan induced paw edema in rats after 1, 2, 3, 4 and 5 hours of carrageenan injection. [Link]

  • de Lima, M. D. C. A., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4333. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methylbenzofuran-7-carboxylic Acid

[1][2][3][4]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 2-Methylbenzofuran-7-carboxylic acid . As a benzofuran derivative containing a carboxylic acid moiety, this compound presents specific stability and compatibility challenges that distinguish it from general organic waste.[1]

Critical Directive: Unlike simple aliphatic acids, the benzofuran scaffold is a stable aromatic heterocycle.[1] Disposal via municipal water streams (drain disposal) is strictly prohibited due to potential aquatic toxicity and resistance to standard biodegradation.[1]

Chemical Identity & Properties

Note: While specific isomer data varies, the following physicochemical profile applies to the benzofuran-carboxylic acid class.

PropertySpecificationOperational Implication
Chemical Structure Benzofuran ring fused with carboxylic acidDual hazard: Acidic functionality + Bioactive aromatic core.[2][3][1]
Physical State Solid (Powder/Crystalline)High risk of dust inhalation; requires particulate respirator (N95/P100).[2][3]
Acidity (pKa) ~3.5 – 4.5 (Estimated)Incompatible with Cyanides/Sulfides. Must be segregated from base baths.[2][3][1]
Solubility Low in water; High in DMSO/MethanolRinse glassware with organic solvent, not just water.[2][3]
Flash Point >110°C (Typical for class)Combustible but not flammable (RCRA D001).[2][3][1]

Hazard Assessment & Compatibility Logic

To ensure a self-validating safety system, you must understand the causality of the hazards involved.[1]

The "Why" Behind the Protocol
  • Acid-Base Reactivity: The carboxylic acid group (

    
    ) will react exothermically with strong bases.[2][1] Risk:  If disposed of in a general "Basic Waste" container, it can generate heat or precipitate incompatible salts.
    
  • Oxidative Instability: The benzofuran ring is electron-rich.[1] Risk: Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to ring cleavage and uncontrolled exothermic decomposition.

  • Aquatic Toxicity: Benzofuran derivatives are often pharmacologically active.[1] Risk: Release into the environment disrupts aquatic ecosystems (H412 hazard code).[1]

Regulatory Classification (RCRA - USA Context)

While 2-Methylbenzofuran-7-carboxylic acid is not explicitly P-listed or U-listed, it must be characterized by the generator:

  • Waste Code: Non-Regulated Solid (if pure).[1]

  • If Mixed with Solvents: Classify based on the solvent (e.g., D001 for Methanol, F003 for Acetone).

  • Recommended Stream: Non-Halogenated Organic Waste (for Incineration).[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or surplus synthesis products.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Use a fume hood to prevent dust inhalation.[1]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[2][1] Do not use metal containers due to acid corrosion risk.

  • Transfer: Carefully transfer the solid into the container. Do not fill more than 80% capacity.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituent: "2-Methylbenzofuran-7-carboxylic acid"[2][3][1]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Critical: Keep separate from Oxidizer waste streams.[1][4]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol for mother liquors or dissolved waste.[1]

  • Quenching: If the acid was part of a reactive mix (e.g., with Thionyl Chloride), ensure the reaction is fully quenched before disposal.

  • pH Check: Check the pH of the waste solution.

    • If pH < 2:[1][5] Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to pH 5–9 to prevent container corrosion, unless your facility allows acidic organic waste streams.
      
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated solvents like DCM with non-halogenated streams if your facility separates them).[1]

  • Transfer: Pour into the Liquid Organic Waste carboy.

  • Rinsing: Rinse the original flask with Acetone or Ethanol.[1] Add the rinse to the organic waste container , NOT the sink.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of this compound, ensuring no critical step (like segregation) is missed.

DisposalWorkflowStartWaste Generation:2-Methylbenzofuran-7-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidContainerSolidSelect HDPE/Glass Jar(Wide Mouth)Solid->ContainerSolidLabelSolidLabel: 'Toxic Solid Organic'ContainerSolid->LabelSolidSegregationCRITICAL: Segregate fromOxidizers & Strong BasesLabelSolid->SegregationQuenchContains Reactive Reagents?(e.g., SOCl2, Acid Chlorides)Liquid->QuenchNeutralizeQuench & Neutralize(Sat. NaHCO3)Quench->NeutralizeYesSolventCheckIdentify Solvent Base(Halogenated vs Non-Halogenated)Quench->SolventCheckNoNeutralize->SolventCheckSolventCheck->SegregationFinalDisposalHand off to EHSMethod: High-Temp IncinerationSegregation->FinalDisposal

Figure 1: Decision matrix for the safe disposal of benzofuran-carboxylic acid derivatives. Note the critical segregation step prior to final hand-off.

Emergency Contingencies

Spill Management

In the event of a benchtop spill, do not wipe with water immediately, as the acid is sparingly soluble and will smear.

  • Solid Spill:

    • Cover with a Dry Spill Pad or scoop carefully to avoid dust generation.[1]

    • Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone).[2][1]

    • Dispose of all cleanup materials as Hazardous Solid Waste .[1]

  • Liquid Spill:

    • Absorb with Vermiculite or a standard organic spill pillow.[1]

    • If the solvent is volatile, ensure adequate ventilation.[1]

First Aid (Exposure)[3][7][8]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][6][4][7][8] The carboxylic acid is a severe eye irritant.[1]

  • Skin Contact: Wash with soap and water.[1][4][9][10] Do not use solvents (like ethanol) to wash skin, as this may increase transdermal absorption of the benzofuran ring.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Benzofuran-2-carboxylic acid derivatives. PubChem.[1] Retrieved October 26, 2023, from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[1] Retrieved October 26, 2023, from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] Retrieved October 26, 2023, from [Link][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzofuran-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylbenzofuran-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.